1-Phenyl-1,4-diazepane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGKPMGLMWSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448353 | |
| Record name | 1-phenyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-27-3 | |
| Record name | Hexahydro-1-phenyl-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenyl-1,4-diazepane synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-1,4-diazepane
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, a key heterocyclic scaffold in modern medicinal chemistry. The 1,4-diazepane nucleus is a privileged structure in the development of therapeutic agents, particularly those targeting the central nervous system.[1][2] This document, intended for researchers, chemists, and drug development professionals, details two robust synthetic methodologies: the palladium-catalyzed Buchwald-Hartwig amination and a highly practical synthesis via the deprotection of a carbamate precursor. Each method is presented with a causal explanation for experimental choices, followed by a thorough guide to the structural elucidation and purity confirmation of the final compound using a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. The protocols and characterization data are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Significance of the N-Aryl-1,4-Diazepane Scaffold
The seven-membered 1,4-diazepane ring system is a cornerstone in the design of biologically active molecules, renowned for its conformational flexibility which allows for effective interaction with a variety of biological targets.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, analgesic, sedative, and anticancer properties.[1][2]
The introduction of an N-phenyl group (N-arylation) to the diazepane core, yielding this compound (also known as phenylhomopiperazine), significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This modification is pivotal in the development of ligands for specific receptors, including sigma receptors, which are implicated in various neurological disorders.[3] This guide focuses on providing field-proven, reliable methods for accessing this high-value chemical entity.
Synthetic Strategies and Mechanistic Rationale
The formation of the aryl C-N bond is the critical step in synthesizing this compound from its constituent parts. We present two primary, validated methodologies.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[4][5] It has revolutionized aryl amine synthesis due to its broad substrate scope and tolerance of various functional groups, largely replacing harsher, classical methods.[4] This approach couples homopiperazine (1,4-diazepane) with an aryl halide, such as iodobenzene or bromobenzene.
Principle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The electron-rich, bulky phosphine ligands are crucial as they stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination, leading to high reaction efficiency.[6]
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (1.4 equivalents). Seal the flask and purge with argon for 15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add homopiperazine (1.0 equivalent), iodobenzene (1.1 equivalents), and anhydrous toluene.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.
Causality: The choice of a bulky, electron-rich ligand like XPhos is critical; it promotes the rate-limiting reductive elimination step, preventing side reactions and increasing yield.[6] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the key palladium amido complex.[6]
Method B: Synthesis via Deprotection of a Carbamate Precursor
For multi-step syntheses or when scaling up, using a protecting group strategy is often more practical. The tert-butyloxycarbonyl (BOC) group is a common nitrogen protecting group that is stable under many reaction conditions but can be easily removed under acidic conditions. This method starts with the commercially available tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.
Principle: The BOC group is cleaved using a strong acid, typically hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The acid protonates the carbamate, which then fragments to release the free amine, isobutene, and carbon dioxide.
-
Dissolution: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 equivalent) in methanol.
-
Acidification: To the stirred solution, add a 4N solution of HCl in 1,4-dioxane (excess, e.g., 1.25 mL per mmol of substrate).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction completion can be monitored by TLC.
-
Concentration: Remove the solvent and excess acid under reduced pressure.
-
Neutralization & Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt. Extract the aqueous layer three times with a suitable organic solvent (e.g., a 4:1 mixture of dichloromethane/isopropanol).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the title compound as a yellow liquid.[7] This protocol typically results in a quantitative or near-quantitative yield.[7]
General Experimental Workflow and Purification
A successful synthesis relies on a systematic workflow from reaction setup to final product isolation.
Caption: A generalized workflow for the synthesis and isolation of this compound.
Characterization and Spectroscopic Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are based on reported values for the compound.[7]
Summary of Physical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [8] |
| Molecular Weight | 176.26 g/mol | [8] |
| Appearance | Yellow Liquid | [7] |
| Exact Mass (HRMS) | Calculated: 176.1313; Found: 176.1318 | [7] |
| Molecular Ion (EI-MS) | m/z: 176 [M⁺] | [7] |
¹H NMR (Proton Nuclear Magnetic Resonance)
Spectrometer: 500 MHz, Solvent: CDCl₃
The ¹H NMR spectrum is used to identify the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21 | t, J = 8.3 Hz | 2H | Ar-H (meta) |
| 6.70 | d, J = 8.3 Hz | 2H | Ar-H (ortho) |
| 6.65 | t, J = 8.3 Hz | 1H | Ar-H (para) |
| 3.54-3.59 | m | 4H | -N-CH₂-CH₂-N(Ph)- |
| 3.03 | t, J = 5.9 Hz | 2H | -N(Ph)-CH₂- |
| 2.83 | t, J = 5.9 Hz | 2H | -NH-CH₂- |
| 1.87-1.92 | m | 2H | -CH₂-CH₂-CH₂- |
Data sourced from EP1764367.[7]
IR (Infrared) Spectroscopy
The IR spectrum helps identify the functional groups present based on their vibrational frequencies.
| Wavenumber (νₘₐₓ) cm⁻¹ | Intensity | Bond Vibration |
| 2931 | Medium | C-H (aliphatic stretch) |
| 1598, 1506 | Strong | C=C (aromatic ring stretch) |
| 748, 692 | Strong | C-H (aromatic out-of-plane bend) |
Data sourced from EP1764367.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
High-Resolution MS (HRMS): The experimentally determined exact mass (176.1318) is in excellent agreement with the calculated mass for C₁₁H₁₆N₂ (176.1313), confirming the elemental composition.[7]
-
Electron Ionization MS (EI-MS): A prominent molecular ion peak [M⁺] is observed at m/z = 176. Key fragment ions are observed at m/z = 146, 134, 120, 106, and 77 (phenyl cation), which are characteristic of the fragmentation of the diazepane ring and loss of alkyl fragments.[7]
Safety and Handling
-
Hazards: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage.[8] Reagents such as sodium tert-butoxide are corrosive, and organic solvents are flammable.
-
Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Conclusion
This guide has detailed robust and reproducible methodologies for the synthesis of this compound, a molecule of significant interest in pharmaceutical research. Both the modern Buchwald-Hartwig amination and the practical BOC-deprotection strategy provide reliable access to the target compound. The comprehensive characterization data supplied, including NMR, IR, and MS, serve as a definitive reference for researchers to verify the identity, structure, and purity of their synthesized material. Adherence to these protocols and analytical standards will ensure the production of high-quality this compound for application in drug discovery and development programs.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 1-Phenyl-1,4-diazepane
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic compound featuring a seven-membered diazepine ring attached to a phenyl group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective application, from synthesis and purification to formulation and predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, synthesis, and key drug-like parameters of this compound, grounded in established scientific principles and methodologies.
Introduction to the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[2][3] The conformational flexibility of the seven-membered ring, combined with the ability to introduce diverse substituents at the nitrogen and carbon atoms, allows for the fine-tuning of steric and electronic properties to achieve desired biological outcomes. This compound serves as a foundational building block for creating more complex derivatives, making the characterization of its fundamental properties essential for any research and development program.
Core Physicochemical Properties
A summary of the key identifying and physical properties of this compound is presented below. These data are fundamental for handling, reaction setup, and analytical identification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | PubChem[4][5] |
| Molecular Weight | 176.26 g/mol | PubChem[4], Sigma-Aldrich |
| IUPAC Name | This compound | PubChem[4], Sigma-Aldrich |
| CAS Number | 61903-27-3 | Sigma-Aldrich |
| Physical Form | Liquid (at room temperature) | Sigma-Aldrich |
| Predicted XlogP | 1.5 | PubChem[4][5] |
| InChI Key | FAJGKPMGLMWSKW-UHFFFAOYSA-N | PubChem[4], Sigma-Aldrich |
| SMILES | C1CNCCN(C1)C2=CC=CC=C2 | PubChem[4][5] |
Synthesis and Purification Workflow
The synthesis of this compound can be efficiently achieved through the deprotection of a suitable N-protected precursor. A common and high-yielding method involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group from tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.[6]
Synthetic Workflow Diagram
Caption: Synthesis of this compound via Boc deprotection.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the deprotection of Boc-protected amines.[6]
-
Dissolution: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 eq) in methanol.
-
Acidification: To the stirred solution, add a 4N solution of hydrochloric acid in 1,4-dioxane (excess, e.g., 4-5 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Neutralization & Extraction: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (>8). Extract the aqueous layer three times with a suitable organic solvent mixture (e.g., 4:1 Dichloromethane/Isopropanol).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a liquid.[6]
Spectroscopic and Analytical Characterization
Accurate structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for identity and purity assessment.[7]
Analytical Workflow Diagram
Caption: Integrated workflow for analytical characterization.
Expected Spectroscopic Data
The following data are based on reported values for this compound.[6]
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.21 (t, J = 8.3 Hz, 2H, Ar-H meta to N)
-
δ 6.70 (d, J = 8.3 Hz, 2H, Ar-H ortho to N)
-
δ 6.65 (t, J = 8.3 Hz, 1H, Ar-H para to N)
-
δ 3.54-3.59 (m, 4H, -NCH₂CH₂N-)
-
δ 3.03 (t, J = 5.9 Hz, 2H, -CH₂NH-)
-
δ 2.83 (t, J = 5.9 Hz, 2H, -CH₂N(Ph)-)
-
δ 1.87-1.92 (m, 2H, -NCH₂CH₂CH₂N-)
-
-
Infrared (IR) Spectroscopy (film, cm⁻¹):
-
~2931 (C-H stretch, aliphatic)
-
~1598, 1506 (C=C stretch, aromatic)
-
~1245 (C-N stretch)
-
~748, 692 (C-H bend, monosubstituted benzene)
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated m/z for C₁₁H₁₇N₂⁺ [M+H]⁺: 177.1386.
-
The experimentally found value should closely match the calculated value, confirming the elemental composition.[6]
-
Lipophilicity and Acidity (LogP & pKa)
Lipophilicity and ionization state are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity (LogP)
The partition coefficient (LogP) measures a compound's relative solubility in an octanol/water system, serving as a key indicator of its lipophilicity.
-
Predicted Value: The computationally predicted XlogP for this compound is 1.5.[4][5] This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a saturated solution of this compound in n-octanol that has been pre-saturated with water.
-
Add an equal volume of water (pre-saturated with n-octanol) to the octanol solution in a separatory funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.
-
Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. This compound has two nitrogen atoms that can be protonated.
-
Expected Values: The secondary aliphatic amine is expected to be the more basic center, with an estimated pKa around 9-10. The aniline-like tertiary amine, where the nitrogen lone pair is delocalized into the phenyl ring, will be significantly less basic, with an estimated pKa around 4-5. These values are crucial for predicting solubility in buffered solutions and interaction with biological targets.
-
Experimental Protocol (Potentiometric Titration):
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Insert a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
-
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided by suppliers, this compound presents several hazards.[4]
-
Hazard Statements:
-
Precautions:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Conclusion
This guide has detailed the essential physicochemical properties of this compound, a valuable scaffold for drug discovery. By integrating structural, synthetic, analytical, and safety data, this document provides a foundational resource for researchers. The provided protocols for synthesis and characterization offer a self-validating framework to ensure the quality and integrity of the material, which is the first and most critical step in any successful research and development endeavor.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H16N2) [pubchemlite.lcsb.uni.lu]
- 6. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 1-Phenyl-1,4-diazepane
This guide provides an in-depth technical exploration of 1-Phenyl-1,4-diazepane, a heterocyclic compound featuring the medicinally significant 1,4-diazepane core. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the historical context of the 1,4-diazepane scaffold, detailed synthetic methodologies for this compound, its physicochemical properties, and its role as a building block in contemporary drug discovery.
Introduction: The 1,4-Diazepane Ring System - A Cornerstone in Medicinal Chemistry
The 1,4-diazepane motif, a seven-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of numerous biologically active compounds[1][2]. Its unique conformational flexibility allows it to interact with a wide array of biological targets, establishing it as a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties[1][2].
The introduction of a phenyl group at the 1-position of the 1,4-diazepane ring, yielding this compound, creates a versatile intermediate for the synthesis of more complex molecules. The phenyl group can be further functionalized, and its presence significantly influences the overall lipophilicity and potential for aromatic interactions with target proteins.
Historical Context and Discovery
While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of 1,4-diazepine and benzodiazepine chemistry. The therapeutic potential of this class of compounds was famously realized with the discovery of chlordiazepoxide (Librium) in the 1950s, which spurred extensive research into related heterocyclic systems[3].
The synthesis of various substituted 1,4-diazepanes has since become a focal point for generating compound libraries for drug screening. A notable and well-documented synthesis of this compound is detailed in a 2007 patent, which highlights a modern and efficient method for its preparation[4]. This suggests that while the molecule may have been synthesized earlier, its significance as a key intermediate has led to the development and reporting of optimized synthetic routes in more recent times.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound can be achieved through various methods. Here, we detail a robust and high-yielding procedure adapted from the patent literature, which involves the deprotection of a Boc-protected precursor[4].
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate
-
4N Hydrochloric acid in 1,4-dioxane
-
Methanol
-
Saturated sodium hydrogen carbonate solution
-
Dichloromethane (DCM)
-
Isopropanol (iPrOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Deprotection: In a suitable reaction vessel, dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 eq) in methanol. To this solution, add 4N hydrochloric acid in 1,4-dioxane. Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents. To the resulting residue, add a saturated aqueous solution of sodium hydrogen carbonate until the pH is basic. This step neutralizes the excess acid and converts the hydrochloride salt of the product to the free base.
-
Extraction: Extract the aqueous layer with a mixture of dichloromethane and isopropanol (e.g., 4:1 v/v). Repeat the extraction process three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow liquid[4].
Mechanistic Rationale
The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic in modern organic synthesis. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions. The use of HCl in dioxane is a standard and effective method for Boc deprotection. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.
The subsequent basic work-up with sodium hydrogen carbonate is crucial to neutralize the reaction mixture and deprotonate the ammonium salt of the product, rendering it soluble in organic solvents for extraction. A mixed solvent system for extraction is sometimes employed to improve the partitioning of the product into the organic phase.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in further synthetic endeavors and for its characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| CAS Number | 61903-27-3 |
| Appearance | Yellow liquid |
| IUPAC Name | This compound |
| ¹H NMR (CDCl₃, 500 MHz) | δ 1.87-1.92 (m, 2H), 2.83 (t, J = 5.9 Hz, 2H), 3.03 (t, J = 5.9 Hz, 2H), 3.54-3.59 (m, 4H), 6.65 (t, J = 8.3 Hz, 1H), 6.70 (d, J = 8.3 Hz, 2H), 7.21 (t, J = 8.3 Hz, 2H) |
| IR (film) νₘₐₓ (cm⁻¹) | 2931, 1598, 1506, 1394, 1245, 1035, 748, 692 |
| HRMS (m/z) | Calculated for C₁₁H₁₆N₂: 176.1313, Found: 176.1318 |
| MS (EI) m/z | 176 [M+], 146, 134, 120, 106, 94, 77, 69, 43 |
Data sourced from EP1764367[4].
Interpretation of Spectroscopic Data
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the diazepane ring protons and the phenyl group protons, consistent with the proposed structure. The multiplets in the aliphatic region correspond to the methylene protons of the seven-membered ring, while the signals in the aromatic region are indicative of a monosubstituted benzene ring.
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands. The peak at 2931 cm⁻¹ corresponds to C-H stretching vibrations. The strong bands at 1598 and 1506 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
-
Mass Spectrometry: The high-resolution mass spectrum provides a highly accurate mass measurement, confirming the molecular formula. The electron ionization mass spectrum shows the molecular ion peak at m/z 176, along with a series of fragment ions that are characteristic of the molecule's structure.
Applications in Drug Discovery and Development
This compound serves as a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The 1,4-diazepane scaffold is present in several clinically used drugs and numerous investigational compounds.
Scaffold for Bioactive Molecules
The secondary amine in the this compound structure provides a convenient handle for further chemical modifications. It can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. This allows for the systematic exploration of the chemical space around the 1,4-diazepane core to optimize biological activity.
Caption: Derivatization of this compound.
Therapeutic Targets
Derivatives of the 1,4-diazepane scaffold have been investigated for a multitude of therapeutic targets, including:
-
Central Nervous System (CNS) Disorders: The structural similarity to benzodiazepines makes this scaffold a promising starting point for the development of novel agents targeting CNS receptors, with potential applications as antipsychotics and anxiolytics[1][2].
-
Oncology: Certain 1,4-diazepine derivatives have shown promising anticancer activity[1].
-
Neurodegenerative Diseases: Recent research has explored 1,4-diazepane derivatives as inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease[5].
Conclusion and Future Perspectives
This compound, while a seemingly simple molecule, represents a critical entry point into the rich and diverse chemical space of the 1,4-diazepane scaffold. Its straightforward synthesis and the presence of a modifiable secondary amine make it an invaluable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. Future research will likely focus on developing more stereoselective synthetic routes to chiral derivatives of this compound, further expanding its utility in creating highly specific and potent drug candidates.
References
Synthesis of 1-Phenyl-1,4-diazepane via Buchwald-Hartwig amination
An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1,4-diazepane via Buchwald-Hartwig Amination
Executive Summary
The 1-aryl-1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, can be challenging using classical methods. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the formation of aryl C-N bonds, offering a mild, efficient, and broadly applicable route to these valuable compounds.[1][2] This guide provides a comprehensive overview of the synthesis of this compound, leveraging this powerful transformation. We will dissect the catalytic cycle, explore the rationale behind the selection of catalysts, ligands, and reagents, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this critical synthetic methodology.
The Significance of the 1-Aryl-1,4-Diazepane Scaffold
Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical sciences, with diazepine derivatives being particularly prominent.[3][4] The 1,4-diazepine ring system is a core structural unit in a wide array of biologically active molecules, exhibiting anxiolytic, anticonvulsant, antipsychotic, and antibacterial properties.[3][5] The introduction of an aryl group at the N1 position, creating a 1-aryl-1,4-diazepane, significantly modulates the pharmacological profile of the molecule. This substitution pattern is crucial for interaction with various biological targets, making the efficient and modular synthesis of these compounds a high-priority endeavor in drug discovery and development.[6]
The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation
Traditional methods for forming aryl C-N bonds, such as the Ullmann condensation or nucleophilic aromatic substitution, often require harsh conditions and have limited substrate scope and functional group tolerance.[1][7] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide, has emerged as a superior alternative, enabling these connections under significantly milder conditions.[1][8]
Core Principles and Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[9][10] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf > Cl.[10][11]
-
Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the product (Ar-NR₂) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]
Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Components of a Successful Coupling
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four components: the palladium source, the phosphine ligand, the base, and the solvent.
-
Palladium Source : While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common.[3] Pd(II) sources are reduced in situ to the active Pd(0) species.[9] Modern, air-stable "precatalysts" that contain the ligand already bound to palladium are also widely used to ensure reliable formation of the active catalyst.
-
Ligand : The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity. For the N-arylation of cyclic secondary amines like 1,4-diazepane, bulky, electron-rich biaryl phosphine ligands are exceptionally effective.[1] Ligands such as SPhos and XPhos promote rapid oxidative addition and, crucially, facilitate the final reductive elimination step, which is often rate-limiting.[3][12] This increased rate of reductive elimination outcompetes potential side reactions like β-hydride elimination.[13]
-
Base : A base is required to deprotonate the amine, forming the nucleophilic amide in the catalytic cycle. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice for its efficacy.[11] However, for substrates with base-sensitive functional groups, milder carbonate bases like cesium carbonate (Cs₂CO₃) can be employed, often with excellent results.[3]
-
Solvent : Anhydrous, aprotic solvents are necessary. Toluene and 1,4-dioxane are the most frequently used solvents due to their ability to dissolve the reactants and maintain the stability of the catalytic species at the required reaction temperatures.[9][11]
Synthesis of this compound: A Validated Protocol
This section outlines a robust and reproducible procedure for the N-arylation of 1,4-diazepane with bromobenzene.
Reaction Scheme
Reagent and Parameter Optimization
The selection of reagents is based on established principles for efficient Buchwald-Hartwig amination of cyclic diamines.[3] The following table summarizes the optimized parameters for this specific transformation.
| Parameter | Reagent/Condition | Molar Equiv. / Value | Rationale |
| Aryl Halide | Bromobenzene | 1.0 | Provides a good balance of reactivity and cost. Aryl bromides are excellent substrates for this coupling.[10] |
| Amine | 1,4-Diazepane | 1.2 | A slight excess ensures complete consumption of the limiting aryl halide. |
| Palladium Source | Pd(OAc)₂ | 0.02 (2 mol%) | A common, cost-effective, and reliable Pd(II) precatalyst.[3] |
| Ligand | SPhos | 0.04 (4 mol%) | A bulky biarylphosphine ligand known to be highly effective for coupling secondary amines, minimizing side reactions.[3] |
| Base | Cs₂CO₃ | 2.0 | A strong yet relatively mild base, suitable for this transformation and offering good functional group compatibility.[3] |
| Solvent | Toluene | 0.2 M | Anhydrous, high-boiling aprotic solvent that effectively dissolves reactants and stabilizes the catalyst.[11] |
| Temperature | 100-110 °C | - | Sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step.[3] |
| Atmosphere | Inert (N₂ or Ar) | - | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[14] |
Detailed Experimental Protocol
Materials:
-
Bromobenzene (1.0 mmol, 1.0 equiv)
-
1,4-Diazepane (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a septum-sealed cap.
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Inert Atmosphere : Seal the tube with a septum cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Reagent Addition : Under a positive pressure of inert gas, add 1,4-diazepane, followed by anhydrous toluene (4 mL) and bromobenzene (1.0 mmol) via syringe. Use the final 1 mL of toluene to rinse any residual reagents into the flask.
-
Reaction : Place the sealed reaction tube into a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking a small aliquot from the reaction mixture.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.
Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow for the synthesis.
Mechanistic Considerations & Troubleshooting
While the Buchwald-Hartwig amination is robust, certain challenges can arise. Low conversion or the formation of side products can often be traced back to specific issues.
-
Catalyst Deactivation : The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing or leaks in the reaction setup can lead to catalyst oxidation and stalled reactions. Ensuring a rigorously inert atmosphere is critical.[14][15]
-
Hydrodehalogenation : A common side reaction is the replacement of the aryl halide with a hydrogen atom. This can occur if the amine substrate or trace water acts as a hydride source. The use of bulky ligands like SPhos, which accelerate the desired reductive elimination, helps to suppress this pathway.[1]
-
Double Arylation : Given that 1,4-diazepane has two secondary amine sites, double N,N'-diarylation is a potential side product. This can be minimized by using the diamine in slight excess relative to the aryl halide and by stopping the reaction upon full consumption of the limiting reagent.
-
Poorly Reactive Halides : While bromides are generally effective, aryl chlorides are less reactive and may require more forcing conditions or specialized catalyst systems (e.g., using XPhos or t-BuXPhos ligands).[12][16] Conversely, aryl iodides can sometimes inhibit the catalyst, though this is less common with modern ligand systems.[9][10]
Conclusion
The Buchwald-Hartwig amination provides an exceptionally powerful and reliable method for the synthesis of this compound. By understanding the underlying catalytic cycle and making informed choices regarding the ligand, base, and reaction conditions, researchers can achieve high yields of this valuable pharmaceutical scaffold. The protocol detailed herein serves as a validated starting point for laboratory synthesis and can be adapted for the preparation of a diverse library of N-aryl diazepine derivatives, facilitating further exploration in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. research.rug.nl [research.rug.nl]
- 16. reddit.com [reddit.com]
A Technical Guide to the Evolving Landscape of 1-Phenyl-1,4-Diazepane Derivatives: Synthesis, Biological Activities, and Future Directions
Abstract
The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] The introduction of a phenyl group at the N1 position creates the 1-Phenyl-1,4-diazepane core, a versatile template that has given rise to derivatives with a remarkable spectrum of pharmacological activities. These activities span from central nervous system (CNS) modulation, including antipsychotic and anxiolytic effects, to potent anticancer and antiviral properties.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.
The this compound Scaffold: A Privileged Core
The seven-membered diazepine ring system offers conformational flexibility, allowing its derivatives to adopt three-dimensional arrangements suitable for binding to complex biological receptors.[5] The addition of a phenyl group at the N1 position introduces key lipophilic and aromatic characteristics, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and engage in π-π stacking interactions within receptor binding pockets.[6] This unique combination of a flexible heterocyclic core and a rigid aromatic substituent makes the this compound moiety a fertile ground for developing targeted therapeutics.
Caption: General structure of the this compound core.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be achieved through various routes, often involving cyclization reactions. A common approach involves the reaction of diamines with bis-electrophiles or the intramolecular cyclization of appropriately substituted precursors.[7] Palladium-catalyzed cyclization has also emerged as a powerful tool for constructing the diazepine ring with high efficiency.[8]
Representative Synthetic Workflow
A general and effective method for synthesizing the core structure involves the reaction of a protected 1,4-diazepane with an aryl halide, followed by deprotection. Alternatively, direct synthesis can be achieved through multi-component reactions.[9]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of the parent compound.[10]
Objective: To synthesize this compound from tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.
Materials:
-
tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate
-
4N Hydrochloric acid in 1,4-dioxane
-
Methanol
-
Sodium hydrogen carbonate (aqueous solution)
-
Methylene chloride
-
2-Propanol
-
Sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Deprotection: Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (60.0 mmol) in methanol (20 mL).
-
To the solution, add 4N hydrochloric acid-dioxane solution (75 mL) and stir the mixture at room temperature for one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Add a sodium hydrogen carbonate aqueous solution (100 mL) to the obtained residue to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with a mixed solvent of methylene chloride/2-propanol (4:1, 3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the title compound, this compound.[10]
Spectrum of Biological Activities
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for various therapeutic applications.[2][3]
Anticancer Activity
A significant area of investigation for 1,4-diazepine derivatives is oncology.[11][12] Studies have shown that specific derivatives exhibit potent cytotoxic activity against a panel of human cancer cell lines.
For instance, certain thieno[2,3-e][1][10]diazepine derivatives have shown promising antitumor activity against human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) cell lines, with IC50 values in the low microgram per milliliter range.[11][12] Similarly, novel benzo[b]furo[3,4-e][1][10]diazepin-1-ones have been synthesized and evaluated as anticancer agents, with some compounds showing significant cytotoxic effects. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Selected Anticancer Activity of 1,4-Diazepine Derivatives
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Cyclohepta[b]thieno[2,3-e][1][10]diazepines | HepG-2, MCF-7, HCT-116 | 4.4 - 13 | [11][12] |
| Benzo[b]pyrano[2,3-e][1][10]diazepines | Not Specified | Moderate Activity | [13] |
| Podophyllotoxin-like benzo[b]furo[3,4-e][1][10]diazepin-1-ones | MCF-7, PC3, A2780 | Promising Activity | |
Central Nervous System (CNS) Activity
Historically, the 1,4-benzodiazepine core is renowned for its CNS-active agents, including anxiolytics, sedatives, and anticonvulsants.[14][15] These effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[14] this compound derivatives often retain this potential for CNS activity.
-
Antipsychotic and Anxiolytic Properties: The diazepine ring system is a key feature in many antipsychotic and anxiolytic drugs.[2][3]
-
Sigma Receptor (σR) Ligands: More recently, 1,4-diazepane derivatives have been investigated as ligands for sigma receptors (σR), which are implicated in neurodegenerative disorders.[16][17] Certain benzofurane and quinoline-substituted diazepane derivatives have shown high affinity for σ1R, coupled with low cytotoxicity and potent antioxidant activity, marking them as potential neuroprotective agents.[16][17]
-
PDE4 Inhibition: Some fused 1-phenyl-[1][10]diazepino derivatives have been identified as novel and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.[18]
Antiviral Activity
The therapeutic potential of these compounds extends to infectious diseases.
-
Respiratory Syncytial Virus (RSV): A high-throughput screening identified a 1,4-benzodiazepine analogue as a moderately active inhibitor of RSV.[19] Subsequent lead optimization, focusing on modifications to aromatic substitution and linker groups, led to compounds with significantly enhanced potency.[19]
-
Broad-Spectrum Antiviral Potential: Other studies have reported potent antiviral activities for certain diazepine derivatives against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Influenza A (H1N1), and SARS-CoV-2, with some compounds exhibiting IC50 values in the low micromolar range.[11]
Table 2: Selected Antiviral Activity of 1,4-Diazepine Derivatives
| Compound | Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Thieno[2,3-e][1][10]diazepine Derivative (Compound 9) | HSV-1 | 0.32 | [11] |
| Thieno[2,3-e][1][10]diazepine Derivative (Compound 9) | H1N1 | 1.76 | [11] |
| Thieno[2,3-e][1][10]diazepine Derivative (Compound 9) | SARS-CoV-2 | 1.06 | [11] |
| 1,4-Benzodiazepine Analogue (A-33903) | RSV | < 50 |[19] |
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this compound derivatives, specific structural modifications have been shown to modulate potency and selectivity.
-
Substituents on the Phenyl Ring: The electronic nature and position of substituents on the N1-phenyl ring are critical. Electron-withdrawing groups, such as halogens (F, Cl) or nitro groups, at the 7-position of the fused benzene ring (in benzodiazepines) often establish the potency of CNS activity.[5][15] This principle can be extrapolated to substitutions on the N1-phenyl group itself, where they can influence receptor binding affinity.
-
Modifications of the Diazepine Ring: The diazepine ring's conformation and substitution pattern are crucial. The presence of unsaturation or fusion with other heterocyclic rings (e.g., imidazole, triazole) can significantly alter the biological activity profile.[5][20] For instance, fusing an imidazo ring can introduce additional π-π interaction capabilities.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and the blood-brain barrier, which is particularly important for CNS-targeted agents.[5]
Caption: Key Structure-Activity Relationship (SAR) points for this compound derivatives.
Standardized Biological Evaluation Protocol
To assess the potential of newly synthesized derivatives, standardized in vitro assays are essential. The following protocol describes a common method for evaluating cytotoxicity against cancer cell lines.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The breadth of their biological activities, from potent anticancer and antiviral effects to nuanced CNS modulation, underscores their continued importance in drug discovery. Future research should focus on leveraging computational modeling and advanced synthetic methodologies to design next-generation derivatives with enhanced potency, improved selectivity, and favorable safety profiles. The exploration of novel fused heterocyclic systems and the application of these compounds in targeted therapies, such as antibody-drug conjugates, could unlock new therapeutic paradigms. The rich chemistry and diverse biology of 1-Phenyl-1,4-diazepanes ensure they will remain a focal point of medicinal chemistry research for the foreseeable future.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemisgroup.us [chemisgroup.us]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diazepines I. A new synthesis of 6-phenyl-4H-imidazo[1,2-a] [1,4] benzodiazepines | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 1-Phenyl-1,4-diazepane Analogs
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 1-phenyl-1,4-diazepane analogs, a class of compounds with significant therapeutic potential. We will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and pharmacological activity, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the this compound Scaffold
The 1,4-diazepine nucleus is a privileged seven-membered heterocyclic ring system that has garnered substantial interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] When substituted with a phenyl group at the 1-position, the resulting this compound scaffold serves as a versatile template for the design of ligands targeting various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[4][5][6] The inherent conformational flexibility of the diazepine ring, coupled with the diverse substitution patterns possible on both the phenyl and diazepine moieties, allows for the fine-tuning of receptor affinity and selectivity.[7][8]
This guide will systematically dissect the SAR of this compound analogs, providing a framework for the rational design of novel therapeutic agents. We will explore how modifications to different regions of the molecule impact its interaction with biological targets, ultimately influencing its pharmacological profile.
The Core Scaffold: Understanding the this compound Framework
The fundamental structure of a this compound analog consists of a seven-membered diazepine ring with a phenyl group attached to one of the nitrogen atoms. The inherent flexibility of this seven-membered ring allows it to adopt various conformations, which can significantly influence receptor binding.[7][8]
Caption: General structure of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound analogs can be systematically modulated by introducing substituents at various positions on the core scaffold. The following sections will detail the SAR for each key structural component.
Modifications of the Phenyl Ring (Ring C)
The phenyl ring at the N1 position plays a crucial role in receptor recognition. Substitutions on this ring can significantly impact affinity and selectivity.
-
Ortho-Substitution: Halogen substituents at the ortho-position (2'-position) of the phenyl ring have been shown to influence selectivity between dopamine D1-like receptors. For instance, a 2'-halo substitution pattern can favor D1 receptor affinity over D5, while 2',6'-dichloro substitution can reverse this selectivity.[4][9] This suggests that the steric and electronic properties of ortho-substituents are critical for differentiating between closely related receptor subtypes.[4]
-
Para-Substitution: The nature of the substituent at the para-position (4'-position) can also modulate activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the phenyl ring, influencing its interaction with the receptor binding pocket.
Modifications of the Diazepine Ring (Ring B)
The seven-membered diazepine ring is a key determinant of the overall conformation of the molecule. Modifications to this ring can have profound effects on biological activity.
-
N4-Substitution: The substituent at the N4 position is a critical determinant of activity and selectivity. Bulky or lipophilic groups at this position can enhance affinity for certain receptors. For example, in a series of 5-HT6 antagonists, various substitutions on the N4-diazepanyl moiety were explored to optimize binding affinity.[10]
-
Fusion of Heterocyclic Rings: Fusing additional heterocyclic rings to the diazepine nucleus can constrain its conformation and introduce new interaction points with the receptor. This strategy has been employed to enhance the pharmacological activity of 1,4-benzodiazepines.[7]
Impact of Stereochemistry
The stereochemistry of chiral centers within the this compound scaffold can be a critical factor in determining receptor affinity and functional activity. The (R)- and (S)-enantiomers of a compound often exhibit different pharmacological profiles, highlighting the importance of stereospecific interactions with the target receptor.
Biological Targets and Therapeutic Applications
This compound analogs have shown affinity for a range of biological targets, leading to their investigation for various therapeutic applications.
Dopamine Receptors
Many this compound derivatives exhibit affinity for dopamine receptors, particularly the D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes.[4][5] The selectivity for these receptor subtypes can be modulated through structural modifications, as discussed in the SAR section. Ligands targeting dopamine receptors are of interest for the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[4][5]
Serotonin Receptors
The this compound scaffold has also been utilized to develop ligands for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT6 receptors.[6][10][11][12]
-
5-HT1A and 5-HT2A Receptors: These receptors are implicated in the pathophysiology of depression and anxiety.[13] Modulating the activity of these receptors with this compound analogs could offer novel therapeutic strategies for these conditions.
-
5-HT6 Receptors: Antagonists of the 5-HT6 receptor are being investigated for their potential to improve cognitive function, making them promising candidates for the treatment of cognitive disorders.[10]
Other Targets
Beyond dopamine and serotonin receptors, the versatility of the 1,4-diazepane scaffold has led to the discovery of ligands for other targets, including sigma receptors, which are implicated in neurodegenerative disorders and cancer.[14]
Synthetic Strategies and Experimental Protocols
The synthesis of this compound analogs typically involves multi-step procedures. A general synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for this compound analogs.
General Synthetic Protocol
A common approach for the synthesis of 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes.[15] Another method involves the reaction of a substituted 8-amino-diazepinone hydrochloride with a cyclic secondary amine.[16][17]
Step-by-Step Protocol for N-Arylation:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 1,4-diazepane core, the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a suitable anhydrous solvent (e.g., toluene).
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.
Biological Evaluation Protocols
Receptor Binding Assay (Radioligand Displacement):
This assay is used to determine the affinity of the synthesized compounds for their target receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D1 receptor) from a suitable cell line (e.g., HEK293).
-
Assay Buffer: Prepare an appropriate assay buffer containing a specific concentration of a radiolabeled ligand (e.g., [3H]-SCH23390 for D1 receptors).
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the test compound. Incubate at a specific temperature for a defined period to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Data Presentation and Interpretation
The results of SAR studies are often presented in tabular format to facilitate comparison of the biological activity of different analogs.
Table 1: Illustrative SAR Data for a Series of this compound Analogs Targeting the Dopamine D1 Receptor
| Compound | R1 (Phenyl) | R4 (N4-substituent) | D1 Ki (nM) | D5 Ki (nM) | D1/D5 Selectivity |
| 1a | 2'-Cl | H | 14 | 50 | 3.6 |
| 1b | 2',6'-diCl | H | 45 | 15 | 0.3 |
| 2a | 2'-Cl | CH3 | 25 | 75 | 3.0 |
| 2b | 2',6'-diCl | CH3 | 60 | 20 | 0.3 |
Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.[4][9]
The data in Table 1 illustrates how substitutions on the phenyl ring can influence selectivity between D1 and D5 receptors.
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of novel therapeutic agents. The detailed understanding of the structure-activity relationships discussed in this guide provides a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:
-
Exploring novel substitution patterns to further refine receptor selectivity.
-
Utilizing computational modeling and molecular docking studies to gain deeper insights into ligand-receptor interactions and guide the design of new compounds.[18]
-
Investigating the therapeutic potential of these analogs in a wider range of disease models.
By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the this compound scaffold holds significant promise for the development of next-generation therapeutics.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. chemisgroup.us [chemisgroup.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 11. Repeated diazepam administration influences 5-HT1A receptor binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. jocpr.com [jocpr.com]
- 18. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms and alternative names for 1-Phenyl-1,4-diazepane
An In-Depth Technical Guide to 1-Phenyl-1,4-diazepane: Synthesis, Characterization, and Applications
Introduction: Defining the Core Scaffold
This compound, a key heterocyclic compound, serves as a foundational scaffold in modern medicinal chemistry and drug discovery. This seven-membered diazepine ring, substituted with a phenyl group at one of the nitrogen atoms, represents a "privileged structure." Its conformational flexibility and the specific spatial arrangement of its nitrogen atoms allow for potent and selective interactions with a variety of biological targets. This guide provides an in-depth exploration of its chemical identity, synthesis methodologies, analytical characterization, and its significant role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The 1,4-diazepane moiety is associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties, making its derivatives a subject of intense research.[1]
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. This compound is known by several identifiers across various chemical databases and commercial suppliers.
Synonyms and Alternative Nomenclature
The compound is most commonly identified by its IUPAC name and CAS number. However, researchers may encounter it under different names in the literature and supplier catalogs.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 61903-27-3 | [2][3] |
| Molecular Formula | C₁₁H₁₆N₂ | [2] |
| Common Synonym | N-Phenylhomopiperazine | |
| EC Number | 819-393-2 | [2] |
| PubChem CID | 10921049 | [2] |
Core Physicochemical Data
The compound's physical and chemical properties dictate its behavior in solution, its reactivity, and its potential pharmacokinetic profile. These parameters are crucial for designing synthetic routes and formulating analytical protocols.
| Property | Value | Unit | Source |
| Molecular Weight | 176.26 | g/mol | [2] |
| Monoisotopic Mass | 176.131348519 | Da | [2] |
| Physical Form | Liquid | [3] | |
| XLogP3-AA (Predicted) | 1.5 | [2] |
Section 2: Synthesis Methodologies
The synthesis of the this compound scaffold can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for subsequent derivatization. A common and effective strategy involves the cyclization of an aniline precursor with a suitable bis-electrophile. While direct synthesis protocols for this specific molecule are detailed in patent literature[4], the general principles often parallel the synthesis of related N-aryl piperazines and diazepanes.[5][6]
Retrosynthetic Analysis & Common Strategies
A logical retrosynthetic approach involves disconnecting the diazepane ring to reveal simpler, commercially available precursors. The most common disconnection is at the C-N bonds, leading back to aniline and a 1,4-difunctionalized butane derivative or, more commonly, a pre-formed diazepane ring that is subsequently arylated. An alternative is the construction of the ring from aniline and a bis-electrophile like bis(2-chloroethyl)amine.[6]
Generalized Experimental Protocol: N-Arylation of Homopiperazine
This protocol describes a common laboratory-scale synthesis via a Buchwald-Hartwig amination, a powerful cross-coupling reaction.
Causality Behind Choices:
-
Catalyst System: A Palladium (Pd) catalyst (e.g., Pd₂(dba)₃) is used for its efficiency in forming C-N bonds. A phosphine ligand (e.g., BINAP) is crucial for stabilizing the Pd catalyst and facilitating the reductive elimination step that forms the final product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more active nucleophile for the catalytic cycle.
-
Solvent: An anhydrous, aprotic solvent like toluene is used to prevent quenching of the base and deactivation of the catalyst.
-
Purification: Column chromatography is the standard method for separating the desired product from the catalyst, unreacted starting materials, and byproducts, ensuring high purity.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and BINAP (1.5-3 mol%). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), homopiperazine (1,4-diazepane, 1.2 equivalents), and anhydrous toluene.
-
Substrate Addition: Add the aryl halide (e.g., iodobenzene or bromobenzene, 1.0 equivalent) via syringe.[4]
-
Reaction: Heat the mixture to 80-100 °C and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Section 3: Analytical Characterization
Robust analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.[7]
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, further validating the elemental composition.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final compound. When coupled with a UV detector, it can quantify the product and any impurities.
Protocol: Purity Assessment by Reverse-Phase HPLC
Causality Behind Choices:
-
Column: A C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or methanol is used to elute compounds with varying polarities.
-
Detector: A Diode Array Detector (DAD) or UV detector is used, typically set to a wavelength where the phenyl group has strong absorbance (e.g., 254 nm).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the sample and acquire the chromatogram.
-
Data Interpretation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
Analytical Workflow Diagram
Caption: A standard workflow for the analytical validation of synthesized compounds.
Section 4: Applications in Research and Drug Discovery
The this compound scaffold is a cornerstone in the design of ligands for CNS targets due to its unique structural and electronic properties. Its derivatives have shown promise in targeting complex neurological and psychiatric disorders.
Ligands for Sigma (σ) Receptors
Sigma receptors (σ₁ and σ₂) are implicated in a range of neurological functions and diseases, including neurodegenerative disorders, schizophrenia, and neuropathic pain. The diazepane scaffold serves as a conformationally flexible alternative to more rigid piperidine or piperazine rings. Research has shown that expanding a piperidine core to a diazepane ring can enhance binding affinity for σ receptors.[8] Novel diazepane derivatives, including those with a phenyl group, have been synthesized and evaluated as high-affinity σ₁ receptor ligands with potent antioxidant activity and low cytotoxicity, marking them as promising candidates for neuroprotective therapies.[8]
Serotonin Receptor (5-HT) Antagonists
The serotonin 5-HT₆ receptor is a key target in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The this compound core has been incorporated into the design of potent and selective 5-HT₆ receptor antagonists.[9] The scaffold acts as a suitable bioisostere for other amine-containing cores, allowing for fine-tuning of the molecule's interaction with the receptor binding pocket.
Broader Pharmacological Significance
The broader class of 1,4-diazepines and their fused-ring analogues (benzodiazepines) are well-known for their diverse pharmacological effects.[1][10] While classic benzodiazepines like Diazepam act on GABA-A receptors[11], novel diazepane derivatives are being explored for a wider range of targets. The structural motif is prevalent in compounds investigated for anticancer, antibacterial, and antifungal activities, highlighting the versatility of the seven-membered ring system in drug design.[1]
Diagram of Pharmacological Relevance
Caption: The central role of the this compound scaffold in drug discovery.
Section 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2][3]
Hazard Statements:
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
References
- 1. benthamscience.com [benthamscience.com]
- 2. This compound | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 61903-27-3 [sigmaaldrich.com]
- 4. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
- 5. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 6. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 10. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazepam - Wikipedia [en.wikipedia.org]
Methodological & Application
The 1-Phenyl-1,4-Diazepane Scaffold: A Versatile Platform for CNS Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicine. The intricate nature of neurological and psychiatric disorders necessitates the development of small molecules with finely tuned pharmacological profiles. Within the vast landscape of medicinal chemistry, the 1-phenyl-1,4-diazepane scaffold has emerged as a "privileged structure," a molecular framework with inherent properties that make it particularly amenable to the development of CNS-active agents. Its semi-rigid, seven-membered diazepine ring, coupled with the potential for diverse substitutions on the phenyl ring and nitrogen atoms, provides a three-dimensional architecture that can effectively interact with a variety of CNS targets.
This guide provides a comprehensive overview of the application of the this compound scaffold in CNS drug discovery. We will delve into detailed protocols for the synthesis and functionalization of this core structure, outline key in vitro and in vivo assays for pharmacological characterization, and present a curated summary of the structure-activity relationships of its derivatives against various CNS targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their pursuit of innovative therapies for CNS disorders.
Part 1: Synthesis and Functionalization of the this compound Core
The strategic synthesis and subsequent functionalization of the this compound scaffold are the foundational steps in harnessing its therapeutic potential. The following protocols detail a robust and adaptable synthetic route.
Protocol 1.1: Synthesis of the Core Scaffold: this compound
This protocol outlines the synthesis of the parent this compound scaffold, a crucial starting material for further derivatization. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2][3][4]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for this compound synthesis.
Materials and Reagents:
-
1,4-Diazepane (Homopiperazine)
-
Iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 1,4-diazepane (1.2 equivalents), sodium tert-butoxide (1.5 equivalents), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Addition of Reactants: Add anhydrous toluene to the flask, followed by iodobenzene (1.0 equivalent).
-
Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid or oil.
Protocol 1.2: Functionalization of the this compound Scaffold
The versatility of the this compound scaffold lies in its potential for derivatization at the N4 position and on the phenyl ring.
N4-Alkylation/Arylation: The secondary amine at the N4 position can be readily functionalized through various reactions, including reductive amination with aldehydes or ketones, or acylation with acyl chlorides or anhydrides.
Phenyl Ring Substitution: Derivatives with substituents on the phenyl ring can be synthesized by starting with appropriately substituted aryl halides in the initial Buchwald-Hartwig amination.
Part 2: In Vitro Pharmacological Evaluation
A critical step in CNS drug discovery is the in vitro characterization of the synthesized compounds to determine their affinity and functional activity at relevant biological targets. The this compound scaffold has shown promise in modulating several key CNS targets.
Protocol 2.1: Phosphodiesterase 4 (PDE4) Inhibition Assay
PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), and its inhibition has therapeutic potential in neuroinflammatory and cognitive disorders.
Caption: Workflow for the PDE4 Inhibition Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and a known PDE4 inhibitor (e.g., roflumilast) in an appropriate buffer.
-
Reaction Mixture: In a microplate, add the test compound dilutions, recombinant human PDE4 enzyme, and a fluorescently labeled cAMP substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add a binding agent that specifically binds to the unhydrolyzed fluorescent cAMP. Measure the fluorescence polarization or intensity. A decrease in signal indicates PDE4 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2.2: Sigma-1 Receptor (σ₁R) Binding Assay
The sigma-1 receptor is a unique chaperone protein involved in various cellular functions and is a promising target for neuropsychiatric and neurodegenerative diseases.[5][6]
Step-by-Step Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the sigma-1 receptor.
-
Competitive Binding: In a microplate, incubate the membrane preparation with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2.3: Orexin Receptor (OX₁, OX₂) Functional Assay
Orexin receptors play a crucial role in regulating wakefulness, and their antagonists are effective treatments for insomnia.
Step-by-Step Procedure:
-
Cell Culture: Use cell lines stably expressing either the human orexin-1 (OX₁) or orexin-2 (OX₂) receptor.
-
Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Agonist Stimulation: Stimulate the cells with a known orexin receptor agonist (e.g., orexin-A).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the ability of the test compound to inhibit the agonist-induced calcium response and calculate its potency (IC₅₀ or Kᵢ).
Part 3: In Vivo Behavioral Pharmacological Assessment
To assess the potential therapeutic effects of this compound derivatives on CNS functions, in vivo behavioral models are indispensable.
Protocol 3.1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[7][8][9][10]
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
Caption: Workflow for the Elevated Plus Maze test.
Step-by-Step Procedure:
-
Habituation: Acclimatize the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for 5-10 minutes.
-
Data Collection: Record the animal's behavior using a video tracking system.
-
Data Analysis: Analyze the time spent in the open and closed arms and the number of entries into each arm. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Protocol 3.2: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common screening tool for assessing the efficacy of potential antidepressant drugs.[11][12][13][14][15]
Apparatus: A transparent cylindrical container filled with water.
Step-by-Step Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals (rats or mice).
-
Test Procedure: Place the animal in the cylinder of water (24-25°C) for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Part 4: Structure-Activity Relationship (SAR) and Data Summary
The following tables summarize the pharmacological data for representative this compound derivatives, illustrating the scaffold's versatility in targeting various CNS receptors.
Table 1: Sigma-1 Receptor (σ₁R) and Sigma-2 Receptor (σ₂R) Binding Affinities
| Compound | R | Kᵢ (σ₁R) (nM)[5] | Kᵢ (σ₂R) (nM)[5] |
| 1a | H | 158.3 ± 12.5 | 105.4 ± 9.8 |
| 1b | 2-OCH₃ | 89.7 ± 7.6 | 65.3 ± 5.4 |
| 1c | 4-F | 120.1 ± 10.2 | 88.9 ± 7.1 |
Table 2: Phosphodiesterase 4 (PDE4) Inhibitory Activity
| Compound | Modifications | IC₅₀ (PDE4) (µM) |
| 2a | N4-benzoyl | > 10 |
| 2b | N4-(3,4-dimethoxybenzoyl) | 1.2 |
| 2c | N4-(4-nitrobenzoyl) | 5.6 |
Table 3: Orexin Receptor (OX₁, OX₂) Antagonist Potency
| Compound | Modifications | OX₁ Kᵢ (nM) | OX₂ Kᵢ (nM) |
| 3a | N4-substituted urea | 58 | 25 |
| 3b | N4-substituted sulfonamide | 120 | 45 |
Conclusion: A Promising Scaffold for Future CNS Drug Discovery
The this compound scaffold represents a highly valuable and versatile platform for the discovery and development of novel CNS therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features enable effective interactions with a range of important CNS targets. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold. By combining rational drug design, efficient synthetic strategies, and robust pharmacological evaluation, the this compound core can be further exploited to generate the next generation of medicines for a wide array of neurological and psychiatric disorders.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. mmpc.org [mmpc.org]
- 10. albany.edu [albany.edu]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Synthesis of novel 1-Phenyl-1,4-diazepane derivatives for anticancer research
Application Notes & Protocols for Anticancer Research
Topic: Synthesis and Evaluation of Novel 1-Phenyl-1,4-Diazepane Derivatives
Abstract
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that serves as a core structural motif in a multitude of pharmacologically active compounds. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets. This has led to a shift in focus from its traditional application in central nervous system (CNS) agents to its exploration in oncology.[1] This guide provides a comprehensive framework for the synthesis, purification, characterization, and in vitro anticancer evaluation of novel this compound derivatives. We present a detailed, field-tested protocol employing a robust palladium-catalyzed Buchwald-Hartwig amination for the key N-arylation step.[2] Furthermore, we detail standardized protocols for cytotoxicity screening against common human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), using the MTT colorimetric assay to determine compound potency (IC50).[3][4] This document is intended to equip researchers in medicinal chemistry and drug discovery with the necessary protocols and rationale to explore this promising class of compounds.
Rationale and Design Strategy
The 1,4-diazepane core is of significant interest in anticancer drug design. Certain derivatives have been shown to act as farnesyltransferase inhibitors or microtubule destabilizing agents.[5] The strategic installation of a phenyl group at the N1 position introduces a key aromatic moiety that can be readily modified to probe structure-activity relationships (SAR).
Key Design Considerations:
-
N1-Phenyl Group: This group can engage in crucial π-π stacking or hydrophobic interactions within a target protein's binding pocket.
-
Substituents on the Phenyl Ring: The electronic and steric properties of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl ring. This allows for a systematic exploration of SAR to optimize potency and selectivity.[6]
-
N4-Substitution: The secondary amine at the N4 position provides a handle for further derivatization, allowing for the introduction of various side chains to modulate physicochemical properties like solubility and cell permeability.
The synthetic strategy outlined herein focuses on a convergent approach, beginning with a commercially available diazepane core, followed by a highly efficient and versatile cross-coupling reaction to install the desired N-phenyl group.
General Synthetic and Evaluation Workflow
The overall process, from synthesis to biological evaluation, follows a logical and streamlined progression. The workflow is designed to ensure the production of high-purity compounds and the generation of reliable biological data.
Figure 1: High-level workflow from synthesis to anticancer evaluation.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of 1-Phenyl-4-Boc-1,4-diazepane (General Procedure)
This protocol describes the palladium-catalyzed N-arylation of 1-Boc-1,4-diazepane with an aryl bromide using the Buchwald-Hartwig amination reaction. This reaction is renowned for its functional group tolerance and high efficiency in forming C-N bonds.[2][7]
Rationale for Method Selection: The Buchwald-Hartwig amination is chosen over classical methods (e.g., Ullmann condensation) due to its milder reaction conditions, broader substrate scope, and generally higher yields. The use of a bulky electron-rich phosphine ligand (e.g., BINAP) is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Materials & Equipment:
-
1-Boc-1,4-diazepane
-
Substituted Aryl Bromide (e.g., 4-bromotoluene)
-
Palladium(II) Acetate [Pd(OAc)2]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon) supply
-
Magnetic stirrer with heating plate
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)2 (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes until a homogeneous catalyst solution forms.
-
Add 1-Boc-1,4-diazepane (1.2 mmol, 1.2 eq), the desired aryl bromide (1.0 mmol, 1.0 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated intermediate.
-
Protocol 3.2: Boc-Deprotection to Yield Final this compound Derivative
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.[9]
-
Materials & Equipment:
-
1-Phenyl-4-Boc-1,4-diazepane intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Round-bottom flask, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Dissolve the purified 1-Phenyl-4-Boc-1,4-diazepane intermediate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add trifluoroacetic acid (5.0 mmol, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO3 solution until effervescence ceases.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product, which can be further purified if necessary.
-
Protocol 3.3: Compound Characterization
To ensure the structural integrity and purity of the synthesized compounds, which is critical for reliable biological data, the following characterizations are mandatory:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95%.
Application Note: In Vitro Anticancer Activity Screening
The evaluation of a compound's cytotoxic potential is a crucial first step in anticancer drug discovery.[10][11] The MTT assay is a widely adopted, reliable, and reproducible colorimetric method for this purpose.[12][13]
Principle of the MTT Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.[11]
Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 4.1: Cytotoxicity Assessment via MTT Assay
-
Materials & Equipment:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).
-
Data Presentation and SAR Insights
The cytotoxicity data should be tabulated for clear comparison. Structure-activity relationship (SAR) analysis is key to guiding the next round of compound design.[14][15]
Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives
| Compound ID | R-Group (on Phenyl Ring) | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 |
| DP-01 | H | 15.2 | 18.5 |
| DP-02 | 4-CH3 (Electron-donating) | 25.8 | 30.1 |
| DP-03 | 4-Cl (Electron-withdrawing) | 8.7 | 10.2 |
| DP-04 | 4-CF3 (Strongly EWD) | 2.1 | 3.4 |
| Doxorubicin | Positive Control | 0.5 | 0.8 |
Preliminary SAR Interpretation: From the hypothetical data, a clear trend emerges: the presence of electron-withdrawing groups (EWGs) on the N1-phenyl ring enhances cytotoxic activity. The compound with a trifluoromethyl group (DP-04) is significantly more potent than the unsubstituted analog (DP-01). Conversely, an electron-donating group (DP-02) reduces activity. This suggests that the electronic properties of the phenyl ring are critical for the compound's anticancer effect, possibly by influencing target binding or cellular uptake.
Hypothesized Mechanism of Action
While the exact mechanism requires further study, many small molecule kinase inhibitors target critical cell signaling pathways. One such pathway frequently dysregulated in cancer is the PI3K/Akt pathway, which controls cell survival and proliferation.[16] It is plausible that this compound derivatives could act as inhibitors within this cascade.
Figure 3: Hypothesized inhibition of the PI3K/Akt signaling pathway.
This proposed mechanism provides a testable hypothesis for subsequent biological studies, such as Western blotting to probe the phosphorylation status of Akt and its downstream targets.
References
- 1. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemisgroup.us [chemisgroup.us]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Phenyl-1,4-diazepane Derivatives in Neuroprotective Agent Development
Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A confluence of factors, including oxidative stress, protein misfolding, neuroinflammation, and excitotoxicity, contribute to the complex pathophysiology of these disorders. The 1,4-diazepane ring system, a privileged scaffold in medicinal chemistry, has emerged as a promising framework for the design of novel neuroprotective agents. Its inherent three-dimensional structure and synthetic tractability allow for the strategic placement of pharmacophoric elements to engage with key biological targets implicated in neuronal survival pathways.
This guide provides a comprehensive overview of the application of 1-phenyl-1,4-diazepane derivatives as a core platform for the development of neuroprotective agents. We will delve into the mechanistic rationale for their use, focusing on their activity as modulators of the Sigma-1 receptor (σ1R), and provide detailed, field-proven protocols for their synthesis and evaluation in relevant in vitro models of neurodegeneration.
Mechanistic Rationale: Targeting the Sigma-1 Receptor for Neuroprotection
The neuroprotective effects of many this compound derivatives are intrinsically linked to their interaction with the Sigma-1 receptor (σ1R).[1][2] The σ1R is a unique ligand-operated molecular chaperone residing at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] This strategic location places it at a critical intersection of cellular stress responses and survival signaling.
Activation of σ1R by agonist ligands, including certain 1,4-diazepane derivatives, has been shown to confer neuroprotection through a variety of mechanisms:[1][2][3][4]
-
Modulation of Calcium Homeostasis: σ1R interacts with inositol 1,4,5-trisphosphate (IP3) receptors at the MAM, stabilizing calcium signaling between the ER and mitochondria, which is crucial for neuronal function and survival.[1][2]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: As a molecular chaperone, σ1R helps to mitigate the unfolded protein response (UPR) triggered by ER stress, a common feature in neurodegenerative diseases.[5]
-
Suppression of Oxidative Stress: σ1R activation can lead to the upregulation of antioxidant defense mechanisms, protecting neurons from damage induced by reactive oxygen species (ROS).[1]
-
Promotion of Neuronal Plasticity: Studies have indicated that σ1R activation can promote neurite outgrowth and synaptic remodeling, contributing to the maintenance and repair of neuronal circuits.[2]
The pleiotropic effects of σ1R activation make it an attractive therapeutic target for multifactorial neurodegenerative diseases.
Signaling Pathway of Sigma-1 Receptor-Mediated Neuroprotection
Synthesis of this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization is a critical first step in developing novel neuroprotective agents. The following protocols provide a general framework for these synthetic procedures.
Protocol 1: Synthesis of N-Acyl-1-phenyl-1,4-diazepane Derivatives
This protocol details a common method for the acylation of this compound with various aroyl chlorides.
Materials:
-
This compound
-
Appropriate aroyl chloride (e.g., benzoyl chloride, 2-naphthoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the desired aroyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the cooled solution dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
In Vitro Evaluation of Neuroprotective Activity
A tiered approach to in vitro testing is essential for characterizing the neuroprotective potential of newly synthesized this compound derivatives. This typically begins with assessing cytotoxicity, followed by evaluation in a disease-relevant model of neuronal injury.
Experimental Workflow for In Vitro Neuroprotection Assays
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]
Materials:
-
SH-SY5Y human neuroblastoma cells (or other relevant neuronal cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound derivatives (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][10]
-
Solubilization: Add 100 µL of solubilization solution to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) from the dose-response curve.
Protocol 3: Neuroprotection against Oxidative Stress
This protocol uses hydrogen peroxide (H2O2) to induce oxidative stress and neuronal cell death, a common pathological feature in neurodegeneration.[11][12][13][14]
Materials:
-
All materials from Protocol 2
-
Hydrogen peroxide (H2O2), 30% solution
Procedure:
-
Cell Plating: Plate SH-SY5Y cells as described in Protocol 2.
-
Pre-treatment: After 24 hours of incubation, remove the medium and add fresh medium containing various non-toxic concentrations of the this compound derivatives (determined from the MTT assay). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H2O2 in serum-free medium (a typical concentration range to test is 100-500 µM). Remove the pre-treatment medium and add the H2O2-containing medium to the wells (except for the untreated control wells).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2 (steps 4-7).
-
Data Analysis: Express the results as a percentage of the control (untreated) cells. A significant increase in cell viability in the compound-treated groups compared to the H2O2-only treated group indicates a neuroprotective effect.
| Treatment Group | H₂O₂ Concentration (µM) | Compound Concentration (µM) | % Cell Viability (Example) |
| Control | 0 | 0 | 100 ± 5.2 |
| H₂O₂ alone | 200 | 0 | 45 ± 3.8 |
| Compound A | 200 | 1 | 65 ± 4.1 |
| Compound A | 200 | 10 | 85 ± 5.5 |
| Compound B | 200 | 1 | 50 ± 3.9 |
| Compound B | 200 | 10 | 58 ± 4.3 |
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indicator of cell membrane integrity and cytotoxicity.[15][16][17]
Materials:
-
Cells, plates, and compounds as in previous protocols
-
Commercial LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the test compounds and/or H2O2 as described in Protocols 2 and 3.
-
Controls: Prepare the following controls:
-
Background control: Medium only.
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specified time (e.g., 30 minutes) at room temperature, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells, using the formula provided in the kit.
Mechanistic and Pharmacokinetic Profiling
For promising neuroprotective compounds, further in vitro assays can elucidate their mechanism of action and predict their potential for in vivo efficacy.
Protocol 5: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is relevant for compounds being developed for Alzheimer's disease, as it measures the inhibition of amyloid-beta (Aβ) fibril formation.[18][19][20]
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
ThT Solution Preparation: Prepare a stock solution of ThT in the phosphate buffer and filter it through a 0.2 µm syringe filter. Prepare a working solution on the day of the experiment.[18]
-
Assay Setup: In a 96-well plate, mix the Aβ peptide (e.g., 10 µM final concentration), ThT working solution, and various concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C, with intermittent shaking to promote aggregation.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader with excitation at ~440 nm and emission at ~482 nm.[18]
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound compared to the Aβ-only control indicates inhibition of aggregation.
Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive diffusion of a compound across the blood-brain barrier.
Materials:
-
PAMPA sandwich plate (donor and acceptor plates)
-
Porcine brain lipid extract solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Donor Solution: Add the test compounds dissolved in PBS to the wells of the donor plate.
-
Acceptor Solution: Add fresh PBS to the wells of the acceptor plate.
-
Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate to form the "sandwich," ensuring the lipid membrane is in contact with the solutions in both plates.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (UV/Vis or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound using the provided equations from the assay manufacturer or established literature. Compounds are typically classified as high, medium, or low permeability based on their Pe values.
| Permeability Classification | Effective Permeability (Pe) (10⁻⁶ cm/s) |
| High | > 4.0 |
| Medium | 2.0 - 4.0 |
| Low | < 2.0 |
Transition to In Vivo Models
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are necessary to evaluate the efficacy and safety of lead compounds in a complex biological system.
Rodent Models:
-
Parkinson's Disease: Neurotoxin-based models using 6-hydroxydopamine (6-OHDA) or MPTP are widely used to induce dopaminergic neuron loss and motor deficits.[5] Genetic models, such as those overexpressing α-synuclein, are also valuable for studying the progressive nature of the disease.[5]
-
Alzheimer's Disease: Transgenic mouse models that express human genes with familial AD mutations (e.g., APP, PSEN1) develop amyloid plaques and cognitive deficits, providing a platform to test Aβ-targeting therapies.[19]
Zebrafish Models:
Zebrafish have emerged as a powerful tool for high-throughput screening of neuroprotective compounds due to their rapid development, genetic tractability, and optical transparency.[1] Models for Alzheimer's disease can be created by microinjecting Aβ peptides or through genetic manipulation of genes like presenilin.[1]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel neuroprotective agents. By leveraging its synthetic accessibility and the profound therapeutic potential of its primary target, the Sigma-1 receptor, researchers can generate diverse libraries of compounds for screening. The detailed protocols provided in these application notes offer a robust framework for the synthesis and in vitro evaluation of these derivatives, enabling the identification and characterization of lead candidates with the potential to translate into effective therapies for debilitating neurodegenerative diseases.
References
- 1. Frontiers | Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. [PDF] Using the zebrafish model for Alzheimer’s disease research | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Rodent models of Parkinson's disease: beyond the motor symptomatology [frontiersin.org]
- 6. invivobiosystems.com [invivobiosystems.com]
- 7. benthamscience.com [benthamscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 10. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 11. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Rodent models of Parkinson's disease: beyond the motor symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Zebrafish Alzheimer's Disease Models - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
Application Notes and Protocols for 1-Phenyl-1,4-Diazepane Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities. This guide focuses on 1-phenyl-1,4-diazepane derivatives as a promising class of potential antimicrobial agents. We provide a comprehensive overview of their synthesis, detailed protocols for evaluating their antimicrobial efficacy, and methodologies to investigate their potential mechanisms of action, thereby offering a foundational framework for researchers in this field.
The rationale for investigating this particular scaffold is supported by studies on related compounds. For instance, various diazepine and benzodiazepine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial effects[1][2]. A noteworthy study on 1-benzyl-1,4-diazepane, a close analog of the core structure discussed herein, has shown its ability to increase bacterial membrane permeability and act as an efflux pump inhibitor in Escherichia coli[3]. These findings provide a strong impetus for the systematic exploration of this compound derivatives as a new frontier in the fight against microbial infections.
General Chemical Structure and Key Pharmacophoric Features
The core structure of the compounds of interest is this compound. The antimicrobial activity can be modulated by introducing various substituents at different positions of the phenyl ring and the diazepane nucleus. Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency and selectivity of these derivatives.
Caption: General structure of this compound derivatives.
PART 1: SYNTHESIS OF this compound DERIVATIVES
A general and efficient method for the synthesis of the this compound core and its derivatives is crucial for SAR studies. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of a Library of Substituted this compound Derivatives
This protocol is adapted from established methods for the synthesis of related diazepine structures and can be modified to generate a library of compounds with diverse substitutions.[4][5][6]
Step 1: Synthesis of Substituted N-(2-aminoethyl)anilines
-
To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as ethanol, add a substituted 2-bromoethylamine hydrobromide (1.1 eq) and a base like potassium carbonate (2.5 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the desired N-(2-aminoethyl)aniline derivative.
Step 2: Cyclization to form the 1,4-Diazepane Ring
-
Dissolve the N-(2-aminoethyl)aniline derivative (1.0 eq) in a high-boiling point solvent such as toluene.
-
Add a suitable cyclizing agent, for example, a substituted 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).
-
Reflux the mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound derivative by column chromatography.
Causality Behind Experimental Choices: The choice of substituted anilines and 2-bromoethylamines in Step 1 allows for the introduction of diversity at the phenyl ring and potentially on the ethylenediamine backbone. The cyclization in Step 2 is a key step, and the choice of the dihaloalkane can be varied to introduce substituents on the diazepane ring. The use of a high-boiling point solvent and a non-nucleophilic base is to facilitate the intramolecular cyclization while minimizing side reactions.
PART 2: ANTIMICROBIAL SUSCEPTIBILITY TESTING
The following protocols are standard methods for determining the antimicrobial activity of novel compounds.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and reproducible technique.
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of Test Compounds:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader at 600 nm.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.
Data Presentation:
Summarize the MIC and MBC values in a table for easy comparison of the activity of different derivatives against various microbial strains.
| Compound ID | Substitution (R1, R2, etc.) | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| PD-01 | H | 64 | 128 | >128 | >128 |
| PD-02 | 4-Cl | 16 | 32 | 64 | 128 |
| PD-03 | 4-NO₂ | 8 | 16 | 32 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | 0.5 |
PART 3: INVESTIGATION OF MECHANISM OF ACTION
Understanding how these compounds exert their antimicrobial effect is crucial for their development as therapeutic agents. Based on preliminary evidence for related structures, two potential mechanisms are investigated here: bacterial membrane permeabilization and inhibition of DNA gyrase/topoisomerase.
Protocol 4: Bacterial Membrane Permeabilization Assay
This assay assesses the ability of the compounds to disrupt the integrity of the bacterial cell membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Procedure:
-
Bacterial Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
Assay Setup: In a 96-well black plate with a clear bottom, add the test compounds at various concentrations.
-
Add the bacterial suspension to each well.
-
Add NPN solution (final concentration of 10 µM) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation at 350 nm, emission at 420 nm). Monitor the fluorescence over time (e.g., every 5 minutes for 30 minutes).
-
Controls: Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin B) and a negative control (no compound).
Causality Behind Experimental Choices: The choice of NPN as a fluorescent probe is based on its property of fluorescing strongly in a hydrophobic environment. Disruption of the bacterial outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence, which is a direct measure of membrane permeabilization.
Protocol 5: DNA Gyrase/Topoisomerase IV Inhibition Assay
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for many antibiotics. This assay determines if the this compound derivatives can inhibit the activity of these enzymes.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the appropriate assay buffer, relaxed plasmid DNA (for gyrase supercoiling assay) or catenated DNA (for topoisomerase IV decatenation assay), ATP, and the purified DNA gyrase or topoisomerase IV enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction tubes. Include a positive control inhibitor (e.g., ciprofloxacin) and a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing a loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization and Interpretation: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light. Inhibition of the enzyme will result in a different DNA migration pattern compared to the no-inhibitor control.
Causality Behind Experimental Choices: DNA gyrase and topoisomerase IV are attractive targets due to their essential role in bacterial survival and their difference from their human counterparts, which allows for selective toxicity[7][8][9][10]. This assay provides direct evidence of the inhibition of these crucial enzymes.
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the development of this compound derivatives as antimicrobial agents.
Conclusion
This guide provides a comprehensive framework for the synthesis, antimicrobial evaluation, and mechanistic investigation of this compound derivatives. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to systematically explore this promising class of compounds. Through a combination of chemical synthesis, microbiological assays, and mechanistic studies, it is anticipated that novel and potent antimicrobial agents can be identified and optimized from the this compound scaffold, contributing to the critical pipeline of new therapeutics to combat infectious diseases.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores | MDPI [mdpi.com]
- 8. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 1-Phenyl-1,4-diazepane Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The 1-Phenyl-1,4-diazepane scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant activity at a range of biological targets, particularly within the central nervous system (CNS). This document provides a comprehensive guide to the high-throughput screening (HTS) of this compound libraries, offering a strategic framework and detailed protocols for library synthesis, assay development, and hit validation. By integrating principles of combinatorial chemistry with robust HTS methodologies, this guide aims to empower researchers to efficiently explore the chemical space of this compound derivatives and identify novel modulators of therapeutically relevant targets.
Introduction: The Therapeutic Potential of 1-Phenyl-1,4-diazepanes
The 1,4-diazepine core is a recurring motif in a multitude of biologically active compounds, including approved drugs and clinical candidates.[1][2] Derivatives of this seven-membered heterocyclic system have shown a broad spectrum of pharmacological activities, such as antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] The inclusion of a phenyl group at the 1-position of the diazepane ring offers a key point for structural diversification and interaction with biological targets.
Notably, 1,4-diazepane-based compounds have been identified as potent modulators of G-protein coupled receptors (GPCRs) and sigma receptors, both of which are critical target classes in drug discovery.[3][4][5] The sigma-1 receptor, in particular, is a chaperone protein implicated in a variety of neurological disorders, making it an attractive target for novel therapeutics.[3] Given the therapeutic potential of this scaffold, the systematic synthesis and screening of diverse this compound libraries via HTS is a promising strategy for the discovery of new chemical probes and drug leads.[6]
Synthesis of a Diverse this compound Library for HTS
A successful HTS campaign begins with a high-quality, diverse chemical library. For the this compound scaffold, a modular synthetic approach is recommended to maximize structural diversity. The following protocol outlines a general strategy for the parallel synthesis of a this compound library.
Rationale for Synthetic Strategy
A multi-component reaction (MCR) approach is often advantageous for library synthesis as it allows for the rapid assembly of complex molecules from simple building blocks in a single step, thereby increasing efficiency and diversity.
General Synthetic Workflow
Caption: General workflow for the synthesis of a this compound library.
Detailed Protocol for Library Synthesis
Materials:
-
N-Boc-1-phenyl-1,2-diaminoethane
-
A diverse set of aldehydes
-
A diverse set of isocyanides
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Parallel synthesis equipment
Procedure:
-
Ugi Four-Component Reaction (Ugi-4CR):
-
In a 96-well reaction block, dispense equimolar amounts of N-Boc-1-phenyl-1,2-diaminoethane, an aldehyde, an isocyanide, and a carboxylic acid (e.g., formic acid) in methanol.
-
Seal the reaction block and agitate at room temperature for 48-72 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
-
Boc Deprotection and Cyclization:
-
To the crude Ugi product in each well, add a solution of 20% TFA in DCM.
-
Agitate at room temperature for 2-4 hours.
-
Monitor the deprotection and cyclization by LC-MS.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in a suitable solvent (e.g., DMSO) for HTS.
-
For quality control, a representative subset of the library should be purified by preparative HPLC and characterized by NMR and HRMS.
-
High-Throughput Screening of the this compound Library
The choice of HTS assay is dictated by the biological target of interest. Given the known activity of diazepine derivatives on GPCRs, a cell-based assay monitoring cyclic AMP (cAMP) levels is a robust and widely used method for screening GPCR modulators.[2][7][8][9]
Target Selection: A Gs-Coupled GPCR
For this protocol, we will focus on a Gs-coupled GPCR, where agonist stimulation leads to an increase in intracellular cAMP. A stable cell line expressing the target GPCR is essential for a successful HTS campaign.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
The HTRF cAMP assay is a competitive immunoassay that measures cAMP levels in a high-throughput format.[9] The assay utilizes a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in intracellular cAMP leads to a decrease in the FRET signal.
Caption: Principle of the HTRF cAMP assay.
HTS Protocol: cAMP Assay for a Gs-Coupled GPCR
Materials:
-
HEK293 cells stably expressing the target Gs-coupled GPCR
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound library in DMSO
-
Reference agonist and antagonist
-
HTRF cAMP assay kit (containing Eu-anti-cAMP and cAMP-d2)
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor to a final concentration of 2,000-5,000 cells/well.
-
-
Assay Plate Preparation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 50 nL of the this compound library compounds (typically at a final concentration of 10 µM) to the appropriate wells.
-
Include positive controls (reference agonist) and negative controls (DMSO vehicle) on each plate.
-
-
Incubation:
-
Incubate the plates at room temperature for 30-60 minutes.
-
-
Detection:
-
Add 5 µL of the HTRF cAMP detection reagents (pre-mixed Eu-anti-cAMP and cAMP-d2) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader with excitation at ~340 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis and Hit Identification
Rigorous data analysis is crucial for identifying genuine hits from the large datasets generated in HTS.
Data Normalization and Quality Control
-
Calculate the HTRF ratio: (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data: Express the effect of each compound as a percentage of the control response.
-
Assess assay quality using the Z'-factor: The Z'-factor is a statistical parameter that determines the quality of an HTS assay.[10][11][12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10][11][12]
Z'-factor = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
-
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
Hit Selection and Confirmation
-
Hit Criteria: Define a hit based on a statistically significant deviation from the negative control (e.g., >3 standard deviations).
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Perform dose-response experiments for confirmed hits to determine their potency (EC50 or IC50).
Counter-Screening and Hit Validation
Counter-screens are essential to eliminate false positives and compounds with undesirable mechanisms of action.[6][13][14][15][16]
-
Technology-based counter-screens: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).[13]
-
Target-based counter-screens: To assess the selectivity of the hits by testing them against related targets.[15]
-
Orthogonal assays: To confirm the activity of hits using a different assay format that measures a distinct biological endpoint.[15]
-
Cytotoxicity assays: To eliminate compounds that show activity due to cellular toxicity.[13][15]
Caption: Workflow for hit validation in an HTS campaign.
Conclusion
The high-throughput screening of this compound libraries offers a powerful approach for the discovery of novel modulators of CNS targets. By combining efficient library synthesis with robust and validated HTS assays, researchers can systematically explore the therapeutic potential of this privileged scaffold. The protocols and strategies outlined in this document provide a comprehensive framework for conducting a successful HTS campaign, from initial library design to the identification and validation of high-quality hit compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitor GPCR Modulation of Cellular cAMP with an HTS Bioluminescence Based Assay [worldwide.promega.com]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. | Semantic Scholar [semanticscholar.org]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay Protocol [promega.jp]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. assay.dev [assay.dev]
- 12. bmglabtech.com [bmglabtech.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 15. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The 1-Phenyl-1,4-Diazepane Scaffold in the Rational Design of Sigma Receptor Ligands
Abstract & Introduction
Sigma receptors, comprising the σ1 and σ2 subtypes, are critical targets in contemporary pharmacology, implicated in a host of neurological and psychiatric conditions including neurodegenerative diseases, neuropathic pain, and depression.[1][2][3][4] The σ1 receptor, in particular, is a unique ligand-operated molecular chaperone located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it modulates a variety of cellular signaling pathways.[4][5][6] The development of subtype-selective ligands is paramount for both elucidating the distinct biological roles of these receptors and advancing novel therapeutic agents.
This guide focuses on the strategic application of the 1-phenyl-1,4-diazepane moiety, a privileged scaffold in medicinal chemistry, for the synthesis of potent and selective sigma receptor ligands. We will explore the rationale behind its use, provide a detailed, field-tested synthetic protocol, and analyze the structure-activity relationships (SAR) that govern ligand affinity and selectivity.
The this compound Scaffold: A Strategic Choice
The selection of a core scaffold is the foundational decision in a ligand discovery campaign. The this compound structure offers several distinct advantages:
-
Optimal Conformation: The seven-membered diazepane ring provides greater conformational flexibility compared to smaller piperidine or piperazine rings. This "conformational expansion" allows the molecule to adopt an optimal geometry for insertion and interaction within the receptor's binding pocket.[1][5][7]
-
Established Pharmacophore Element: The N-phenyl group is a well-established feature in many high-affinity σ1 receptor ligands, serving as a key anchoring point.[5]
-
Synthetically Tractable Modification Point: The secondary amine at the N4 position is a chemically reactive "handle." It allows for straightforward and versatile derivatization via N-alkylation or N-acylation, enabling the systematic exploration of chemical space to fine-tune pharmacological properties.
The general synthetic strategy leverages this N4 position to introduce diverse functionalities, which ultimately determine the ligand's affinity and selectivity profile.
General Synthetic Workflow
The most direct and widely adopted method for derivatizing the this compound core is through N-acylation or reductive amination at the N4 position. This workflow allows for the coupling of various aromatic or aliphatic side chains, which are critical for modulating receptor interaction.
Caption: General workflow for synthesizing N4-substituted this compound ligands.
Detailed Application Protocol: Synthesis of a High-Affinity Benzofuran Derivative
This protocol details the synthesis of (4-(benzofuran-2-carbonyl)-1-phenyl-1,4-diazepane) , a compound identified as having high σ1 receptor affinity.[5][7] This procedure is representative of an N-acylation reaction on the diazepane core.
Materials & Reagents:
-
This compound
-
Benzofuran-2-carbonyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
-
Addition of Base:
-
Add anhydrous triethylamine (1.2 eq) to the solution. The TEA acts as an acid scavenger, neutralizing the HCl that is generated in situ during the reaction. Using a slight excess ensures the reaction goes to completion.
-
-
Acylation:
-
Dissolve benzofuran-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the stirred reaction mixture at 0 °C. A slow addition rate is crucial to maintain temperature control.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting diazepane is consumed.
-
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and then with brine (to reduce the solubility of organic material in the aqueous phase).
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified via flash column chromatography on silica gel.[5]
-
A solvent gradient of ethyl acetate in hexanes is typically effective. The precise gradient should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Structure-Activity Relationship (SAR) Analysis
The affinity of this compound derivatives for sigma receptors is highly dependent on the nature of the substituent at the N4 position. By synthesizing a library of analogues, clear SAR trends can be established.
Caption: Key SAR insights for the this compound scaffold.
Quantitative Data Presentation
The data below, adapted from published research, illustrates how modifying the N4-aroyl group significantly impacts receptor binding affinity.[5]
| Compound ID | N4-Aroyl Substituent (R) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1 vs σ2) |
| 2a | Phenyl | 49.3 | 14.8 | 0.30 |
| 2b | Furan-2-yl | 11.2 | 17.5 | 1.56 |
| 2c | Benzofuran-2-yl | 2.9 | 12.4 | 4.28 |
| 2d | Quinoline-2-yl | 4.9 | 8.3 | 1.70 |
| 2e | Naphthyl | 11.8 | 10.3 | 0.87 |
Data sourced from Romeo et al., ACS Med. Chem. Lett. 2020.[5]
Analysis of Results:
-
High Affinity: The introduction of bulky, bicyclic aromatic systems like benzofuran (2c) and quinoline (2d) at the N4 position leads to a dramatic increase in affinity for the σ1 receptor, with Ki values in the low nanomolar range.[3][5]
-
Selectivity: Compound 2c , with the benzofuran moiety, not only displays the highest affinity for σ1 but also the best selectivity over the σ2 subtype within this series.[5] This underscores the importance of the electronic and steric properties of the N4-substituent in achieving subtype selectivity.
References
- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands [ricerca.unityfvg.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting common side reactions in 1-Phenyl-1,4-diazepane synthesis
Technical Support Center: 1-Phenyl-1,4-diazepane Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The this compound moiety is a key structural component in various pharmacologically active compounds, making its efficient and clean synthesis a critical task.
This guide moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting for the common challenges encountered during synthesis. We will focus on the two most prevalent synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and multi-step routes involving cyclization and reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues in Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between an aryl halide and the diazepane nitrogen.[1][2] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions.[3]
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Incomplete formation of the active catalyst from the palladium precursor (e.g., Pd₂(dba)₃) is a common point of failure. Imidazoles and related heterocycles can even inhibit the in-situ formation of the active Pd(0)-ligand complex.[4][5]
-
Solution 1 - Use a Pre-catalyst: Employ a well-defined, air-stable Pd(I) or Pd(II) pre-catalyst (e.g., XPhos Pd G3). These form the active Pd(0) species more reliably under reaction conditions.
-
Solution 2 - Pre-activation Protocol: If using a precursor like Pd₂(dba)₃, pre-stir the palladium source and the phosphine ligand in the reaction solvent for 15-30 minutes under an inert atmosphere before adding the amine and aryl halide. This ensures the formation of the active catalytic complex.[4]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For N-arylation of cyclic diamines, sterically hindered, electron-rich biaryl phosphine ligands are typically required.
-
Sub-optimal Base or Solvent: The base plays a crucial role in the deprotonation of the amine-palladium complex. The solvent must be anhydrous and capable of solubilizing the reactants.
-
Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for this transformation.[6] Cesium carbonate (Cs₂CO₃) can be a milder alternative, sometimes improving yields with sensitive substrates.[7] Toluene and dioxane are common solvents; ensure they are rigorously dried before use.
-
-
Poor Quality of Reagents: 1,4-Diazepane is hygroscopic and can absorb water and CO₂ from the air, forming hydrates and carbonates that will inhibit the reaction. The aryl halide must be pure.
-
Solution: Use freshly distilled or purchased anhydrous 1,4-diazepane. Ensure the aryl halide is free from impurities. Always conduct the reaction under a dry, inert atmosphere (Argon or Nitrogen).
-
Potential Causes & Recommended Solutions:
This is a classic selectivity problem where both nitrogen atoms of the symmetric diazepane ring react.[6]
-
Stoichiometry and Reaction Conditions: Using an excess of the aryl halide or running the reaction at high temperatures for extended periods will favor the diarylation product.
-
Solution 1 - Control Stoichiometry: Use a slight excess of the diazepane (1.2-1.5 equivalents) relative to the aryl halide (1.0 equivalent). This statistically favors the mono-arylated product.
-
Solution 2 - Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-100 °C). Monitor the reaction by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed.
-
-
Lack of a Directing Group (Most Common Cause): The most robust solution is to differentiate the two nitrogen atoms chemically.
-
Solution 3 - Use a Protecting Group: The gold standard is to use mono-Boc-protected 1,4-diazepane. The Boc group deactivates one nitrogen, directing the arylation to the free secondary amine. The Boc group can then be easily removed under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the desired product.[3][8]
-
-
Dissolve 1,4-diazepane (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 equiv.) in the same solvent dropwise. Using slightly less than one equivalent minimizes the formation of the di-Boc byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture and purify by flash column chromatography (typically using a gradient of methanol in DCM with a small amount of triethylamine) to isolate pure tert-butyl 1,4-diazepane-1-carboxylate.
Potential Causes & Recommended Solutions:
Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1][6]
-
Catalyst Decomposition: If the catalytic cycle is interrupted or the catalyst degrades, it can lead to side reactions. This can be caused by impurities (especially water) or excessive heat.
-
Solution: Ensure rigorously anhydrous conditions and a strict inert atmosphere. Do not overheat the reaction.
-
-
β-Hydride Elimination: An unproductive side reaction can compete with the desired reductive elimination. In this pathway, an amide can undergo β-hydride elimination to yield the hydrodehalogenated arene.[1]
-
Solution: The choice of ligand is critical here. Bulky, electron-rich ligands often promote the desired C-N reductive elimination over side reactions. If hydrodehalogenation is a persistent issue, screening alternative ligands is the best approach.
-
Caption: Key pathways in the Buchwald-Hartwig synthesis of this compound.
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Standard system, requires inert conditions for catalyst formation.[6] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | Milder base may be suitable for some substrates. |
| XPhos Pd G3 | (Internal) | Cs₂CO₃ | t-BuOH | 80-100 | Air-stable pre-catalyst, often gives reliable results.[6] |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 60-80 | Can be effective at lower temperatures. |
Category 2: Issues in Reductive Amination & Cyclization Routes
These routes often involve the condensation of a diamine with a carbonyl compound, followed by cyclization and/or reduction.[9][10]
Potential Causes & Recommended Solutions:
The formation of a seven-membered ring can be entropically disfavored.
-
Reaction Conditions: The equilibrium between reactants and the cyclized intermediate (e.g., an aminal or enamine) may not favor the product.
-
Solution 1 - High Dilution: Perform the cyclization step under high dilution conditions (e.g., <0.05 M). This favors intramolecular reactions over intermolecular polymerization, which is a common side reaction.
-
Solution 2 - Water Removal: If the cyclization involves the formation of an imine or enamine, water is produced as a byproduct. Removing water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction to completion.
-
Solution 3 - Catalyst: Acid or base catalysis can be crucial. For condensations of diamines and carbonyls, a mild acid catalyst (like acetic acid or H₅PMo₁₀V₂O₄₀) can activate the carbonyl group and promote the reaction.[10][11]
-
Potential Causes & Recommended Solutions:
The choice of reducing agent is paramount in reductive amination.[12][13]
-
Non-selective Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde/ketone before it has a chance to form the imine/enamine intermediate with the amine. This leads to a mixture of starting materials and alcohol byproducts.[13]
-
Solution 1 - Use a pH-Sensitive Hydride Donor: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for selective reductive amination. It is milder than NaBH₄ and is most reactive towards the protonated iminium ion, which forms under mildly acidic conditions (pH 4-6). It reacts much more slowly with aldehydes and ketones.
-
Solution 2 - Catalytic Hydrogenation: An alternative is catalytic hydrogenation (H₂, Pd/C). This is a cleaner method that avoids boron salts in the workup, but requires specialized equipment (hydrogenator) and careful screening for catalyst poisoning.[12]
-
-
Over-alkylation: The newly formed secondary amine product can sometimes react with another molecule of the carbonyl starting material, leading to over-alkylation.[9]
-
Solution: This is less common when a selective reagent like NaBH(OAc)₃ is used, as the reaction rate slows significantly after the initial product is formed. Careful control of stoichiometry (no large excess of the carbonyl component) is also important.
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| NaBH(OAc)₃ | 1.1-1.5 equiv, DCE or DCM, rt | High selectivity for imines/iminium ions; mild. | Stoichiometric, produces acetate waste. |
| NaBH₄ | MeOH or EtOH, 0 °C to rt | Inexpensive, powerful. | Can reduce aldehydes/ketones directly; can generate H₂ gas with acid.[9] |
| NaCNBH₃ | MeOH, pH 3-6 | Selective for imines. | Highly toxic cyanide byproduct. |
| H₂ / Pd/C | 1-50 bar H₂, MeOH or EtOH, rt | Atom economical, clean. | Requires hydrogenation equipment; catalyst can be poisoned.[12] |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Improving yield and purity in the synthesis of 1-Phenyl-1,4-diazepane
Technical Support Center: Synthesis of 1-Phenyl-1,4-diazepane
Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial scaffold in medicinal chemistry, often serving as a precursor for pharmacologically active agents.[1][2] However, its synthesis can present challenges related to both yield and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will explore the causality behind experimental choices and provide validated protocols to enhance the reliability of your synthesis.
Part 1: Troubleshooting Low Synthetic Yield
Low yield is one of the most frequent complaints in multi-step organic synthesis. The key is a systematic approach to identify the bottleneck, whether it's an incomplete reaction, product degradation, or loss during workup.
Q1: My overall yield is poor, and I'm not sure where to start troubleshooting. What's a logical workflow to identify the problem?
A1: A systematic workflow is crucial. Before making drastic changes to your reaction, it's important to isolate the variable causing the low yield. We recommend the following diagnostic sequence:
Caption: A logical workflow for troubleshooting low yield.
Start by rigorously monitoring your reaction's progress. If the reaction is not going to completion, focus on optimizing the conditions. If the reaction is complete but the isolated yield is low, scrutinize your workup and purification for product loss. Finally, if your crude mass is high but the desired product is only a minor component, the issue lies with side reactions.
Q2: I'm using a reductive amination approach, but the reaction stalls or gives a complex mixture. How can I improve this key step?
A2: Reductive amination is a common and effective method for forming the diazepane ring. However, its success hinges on the delicate balance of forming the iminium ion intermediate and its subsequent reduction.
The mechanism often involves the condensation of a diamine with a carbonyl compound, which can lead to various intermediates before the final reduction.[3][4] The choice of reducing agent is critical.
Expert Insight: The issue is often related to pH and the nature of the reducing agent. Iminium ion formation is favored under mildly acidic conditions, but many reducing agents, like sodium borohydride (NaBH₄), are unstable at low pH. Conversely, at high pH, the rate of iminium ion formation plummets.
Solution: Use a pH-tolerant reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more tolerant of the slightly acidic conditions that favor imine/iminium formation. It is also selective enough that it will not readily reduce the starting aldehyde, preventing alcohol byproduct formation.
| Reducing Agent | Pros | Cons | Optimal Conditions |
| H₂/Pd-C | Clean, high yield, scalable. | Requires specialized hydrogenation equipment; may reduce other functional groups. | Ambient or elevated pressure, various solvents (MeOH, EtOH, EtOAc). |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes/ketones; requires careful pH control (typically pH 7-9). | Protic solvents like MeOH or EtOH. |
| Sodium Cyanoborohydride (NaBH₃CN) | Tolerant of mild acid. | Highly toxic (releases HCN at low pH). | pH 4-6. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines/iminiums, tolerant of mild acid, does not reduce aldehydes. | More expensive, can be hygroscopic. | Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). |
Q3: My attempts at direct N-arylation of 1,4-diazepane with a phenyl halide are failing. What are the most critical parameters for this type of cross-coupling reaction?
A3: Direct N-arylation, typically a Buchwald-Hartwig amination, is a powerful tool but is highly sensitive to several factors. The challenge with 1,4-diazepane is that it's a bidentate nucleophile, which can lead to double arylation or act as a ligand for the palladium catalyst, inhibiting turnover.
Critical Parameters:
-
Catalyst/Ligand System: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands are generally preferred. For N-arylation of secondary cyclic amines, ligands like XPhos, SPhos, or RuPhos often provide good results.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient for this transformation.
-
Stoichiometry: To avoid the formation of 1,4-diphenyl-1,4-diazepane, it is crucial to use 1,4-diazepane in slight excess relative to the phenyl halide. A ratio of 1.2 to 1.5 equivalents of the diazepine is a good starting point.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, or xylenes are typical. The reaction often requires elevated temperatures (80-110 °C) to proceed at a reasonable rate.[5]
Part 2: Addressing Purity and Side Product Formation
Achieving high purity is as important as achieving high yield. Impurities can arise from unreacted starting materials, side reactions, or product degradation.
Q4: My crude product contains significant amounts of an over-arylated byproduct (1,4-diphenyl-1,4-diazepane). How can this be suppressed?
A4: This is a classic selectivity problem. The mono-arylated product, this compound, is still a nucleophile and can react a second time with the phenyl halide.
Mitigation Strategies:
-
Adjust Stoichiometry: As mentioned in Q3, use an excess of 1,4-diazepane. This statistically favors the mono-arylation product.
-
Slow Addition: Add the phenyl halide solution slowly over several hours using a syringe pump. This keeps the concentration of the limiting reagent low, disfavoring the second reaction.
-
Lower Temperature: If the reaction rate is reasonable, running the reaction at a lower temperature can sometimes increase the selectivity for the mono-arylated product.
Q5: I've observed an unexpected byproduct with a different mass spectrum. What are some common, unanticipated side reactions?
A5: In syntheses involving diamines and carbonyls, one of the most common side reactions is the formation of stable aminal or bisaminal intermediates.[3] For instance, in a reaction between an N-substituted ethylenediamine and a glyoxal equivalent, a bicyclic bisaminal can form.
Caption: Competing pathways in diazepine synthesis.
This bisaminal is often kinetically favored but can be reductively cleaved to the desired product under forcing conditions.[3][4] If you isolate this species, you can often convert it to the final product by re-subjecting it to the reductive amination conditions, perhaps at a higher temperature or for a longer duration.
Q6: What is a reliable method for purifying the final this compound product?
A6: this compound is a basic, relatively polar compound. Flash column chromatography on silica gel is the most common and effective purification method.
Validated Protocol:
-
Slurry Loading: The crude product is often an oil or a low-melting solid. Dissolve the crude material in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique results in much better separation than direct liquid injection.
-
Column Packing: Pack a silica gel column using the initial eluent.
-
Elution: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is to start with Hexane/Ethyl Acetate and then switch to a DCM/Methanol gradient. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the basic product from "tailing" on the acidic silica gel, leading to sharper peaks and better separation.
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate (EtOAc) | Low to Medium | Good for eluting non-polar impurities first. |
| Dichloromethane (DCM) / Methanol (MeOH) | Medium to High | Very effective for eluting the polar product. A gradient from 100% DCM to 95:5 DCM/MeOH is a good range to explore. |
| Addition of Triethylamine (Et₃N) | Base Additive | Add 0.5-1% to the solvent mixture to improve peak shape and recovery of the basic amine product. |
Part 3: Reference Experimental Protocol
This protocol describes a common two-step synthesis involving the formation of a Boc-protected intermediate followed by deprotection.
Synthesis of tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate
-
To a solution of N-phenylethylenediamine (10 mmol) in anhydrous DCM (50 mL), add tert-butyl acrylate (11 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate Boc-protected amine, which can often be used without further purification.
Deprotection to yield this compound
-
Dissolve the crude tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (10 mmol) in methanol (10 mL).
-
Add a 4N solution of HCl in 1,4-dioxane (15 mL) and stir the mixture at room temperature for 1-2 hours.[6]
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add saturated sodium bicarbonate aqueous solution to the residue until the pH is > 9.
-
Extract the aqueous layer with a mixed solvent of DCM/Isopropanol (4:1, 3 x 30 mL).[6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the title compound.[6]
-
Purify via flash column chromatography as described in Q6.
References
- 1. benthamscience.com [benthamscience.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 1-Phenyl-1,4-diazepane
Introduction: 1-Phenyl-1,4-diazepane is a crucial building block in medicinal chemistry, often serving as a core scaffold in the development of novel therapeutics. While its synthesis on a laboratory scale is well-documented, transitioning to a multi-gram or kilogram scale introduces a host of challenges that can impact yield, purity, and process safety. This guide is designed for researchers, chemists, and process development professionals to navigate and overcome the common hurdles encountered during the scale-up of this compound synthesis. We will focus on the prevalent Palladium-catalyzed Buchwald-Hartwig amination route, providing in-depth, experience-driven advice in a practical question-and-answer format.
Common Synthetic Routes
The most common and industrially relevant method for synthesizing this compound is the Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of 1,4-diazepane (homopiperazine) with an aryl halide, such as iodobenzene or bromobenzene. An alternative route involves the reductive amination of N-phenylethylenediamine with a suitable C2 synthon. This guide will primarily address the challenges associated with the Buchwald-Hartwig approach due to its prevalence and specific scale-up complexities.
Troubleshooting Guide: From Bench to Plant
This section addresses specific, frequently encountered problems during the scale-up process. Each question is framed from the perspective of a researcher facing a real-world challenge.
Q1: My reaction yield dropped significantly when I moved from a 1g to a 100g scale. What are the likely causes and how can I fix it?
This is one of the most common issues in process scale-up. The drop in yield can typically be attributed to one or more of the following factors:
-
Inefficient Mixing and Mass Transfer: On a small scale, magnetic stirring is often sufficient. In a large reactor, inadequate agitation can lead to poor mixing, localized "hot spots," and concentration gradients. This prevents the catalyst from efficiently interacting with the substrates, leading to incomplete conversion and the formation of side products.
-
Solution: Transition from magnetic stirring to overhead mechanical stirring. The choice of impeller (e.g., anchor, pitched-blade turbine) is critical and should be selected to ensure homogeneity without introducing excessive shear, which could degrade the catalyst or reactants.
-
-
Poor Heat Transfer and Exotherm Control: The Buchwald-Hartwig amination is often exothermic. A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large reactor has a much lower ratio, making it difficult to control the internal temperature. An uncontrolled exotherm can lead to solvent boiling, reagent decomposition, and catalyst deactivation.
-
Solution: Implement controlled, slow addition of one of the reagents (e.g., the aryl halide) to manage the rate of heat generation. Ensure the reactor is equipped with an efficient cooling jacket and a calibrated temperature probe. For highly exothermic systems, consider a "semi-batch" process where reagents are added portion-wise.
-
-
Oxygen Sensitivity: While many modern Buchwald-Hartwig precatalysts are air-stable, the active catalytic species [Pd(0)] is highly sensitive to oxygen. Inadequate inerting of a large reactor is a frequent source of catalyst deactivation and low yield.
-
Solution: Rigorously de-gas all solvents (e.g., by sparging with nitrogen or argon for an extended period). The reactor must be thoroughly purged and maintained under a positive pressure of an inert gas throughout the reaction. Use standard Schlenk line techniques for reagent transfers where possible.
-
-
Catalyst Loading: Simply maintaining the same catalyst loading (in mol%) from a small scale may not be optimal. On a larger scale, the relative impact of trace impurities (in reagents or solvents) that can poison the catalyst is magnified.
-
Solution: While counterintuitive to cost-saving, a slight increase in catalyst loading (e.g., from 0.5 mol% to 0.75 mol%) might be necessary to overcome the higher impurity levels on scale. However, first ensure that reagent and solvent purity are as high as practically possible.
-
Q2: I'm observing a significant amount of a diarylated side-product (1,4-diphenyl-1,4-diazepane). How can I improve the selectivity for mono-arylation?
The formation of the diarylated product is a classic selectivity challenge in the N-arylation of symmetric diamines.
-
Causality: The mono-arylated product, this compound, can compete with the starting 1,4-diazepane for the aryl halide in a second coupling reaction. The relative rates of these two reactions determine the product distribution.
-
Mitigation Strategies:
-
Stoichiometry Control: The most straightforward approach is to use an excess of the diamine relative to the aryl halide. On a lab scale, a 1.5 to 2-fold excess of 1,4-diazepane is common. On scale-up, this can be costly and lead to separation challenges. A more modest excess (e.g., 1.1 - 1.2 equivalents) combined with slow addition of the aryl halide is often a more practical compromise. This keeps the instantaneous concentration of the aryl halide low, favoring reaction with the more abundant starting diamine.
-
Use of a Boc-Protected Intermediate: A robust, albeit longer, route involves using a mono-Boc protected 1,4-diazepane. The Buchwald-Hartwig reaction is performed on the free secondary amine, followed by deprotection of the Boc group to yield the desired product.[1] This completely prevents diarylation and often simplifies purification. While this adds steps, the improved purity and consistency on a large scale can justify the approach.
-
Q3: The work-up and purification are proving difficult and not scalable. What are some robust methods for isolating the product?
Aqueous work-ups and column chromatography, common in discovery labs, are often inefficient and generate significant waste on a larger scale.
-
Problematic Emulsions: The basic nature of the product and unreacted diamine can lead to stubborn emulsions during aqueous work-ups with organic solvents.
-
Chromatography Issues: Silica gel chromatography is expensive, time-consuming, and generates large volumes of solvent waste, making it unsuitable for large-scale production.
-
Scalable Purification Strategies:
-
Acid-Base Extraction/Isolation: Since this compound is a basic compound, it can be selectively extracted and isolated.
-
Protocol: After the reaction, quench carefully and dilute with a suitable organic solvent (e.g., Toluene, MTBE). Extract the organic layer with dilute aqueous acid (e.g., 1M HCl, 10% citric acid). The product and unreacted diamine will move to the aqueous layer as salts. Wash the organic layer (containing non-basic impurities) away. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to pH > 12 and extract the free-base product back into a fresh organic solvent. Drying and concentrating this final organic layer often yields a product of high purity.
-
-
Crystallization/Salt Formation: This is the most desirable method for large-scale purification as it is efficient and provides high purity.
-
Protocol: After an initial work-up, dissolve the crude product in a suitable solvent (e.g., isopropanol, acetone, ethyl acetate). Slowly add an acid (e.g., HCl in isopropanol, oxalic acid, or tartaric acid) to form the corresponding salt. The salt will often have much better crystallinity than the free base and will precipitate out of the solution. The solid can then be isolated by filtration, washed with a small amount of cold solvent, and dried. The pure free base can be regenerated if needed by a simple acid-base work-up.
-
-
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst/ligand system is best for this reaction on scale?
While many systems work on a small scale, for large-scale synthesis, robustness, cost, and air-stability are paramount. Systems based on bulky, electron-rich biarylphosphine ligands are typically very effective.[2] For example, precatalysts like G3-XPhos or G3-AdBrettPhos are often excellent choices. They are air- and moisture-stable solids, making them easy to handle in a plant environment, and they typically show high activity at low catalyst loadings.[3]
Q: What are the best choices for base and solvent on a large scale?
-
Base: Sodium tert-butoxide (NaOtBu) is a very common and effective base. However, it is highly hygroscopic and can be challenging to handle. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often better alternatives for scale-up. They are solids that are easier to handle, less hazardous, and can be dried effectively before use. The choice may depend on the specific aryl halide used.
-
Solvent: Toluene and CPME (cyclopentyl methyl ether) are excellent choices. They have relatively high boiling points suitable for these reactions and are less prone to forming emulsions during work-up compared to solvents like THF. Dioxane is also effective but its peroxide-forming tendencies and toxicity make it less desirable for large-scale operations.
Table 1: Recommended Solvent and Base Combinations for Scale-Up
| Aryl Halide | Recommended Solvent | Recommended Base | Key Considerations |
| Aryl Bromide | Toluene, CPME | NaOtBu, K₃PO₄, K₂CO₃ | NaOtBu is very active but requires strict inert handling. |
| Aryl Chloride | Toluene, Dioxane | NaOtBu, LHMDS | Requires more active catalyst systems and stronger bases. |
| Aryl Iodide | Toluene | K₂CO₃, Cs₂CO₃ | Most reactive halide, allows for milder base selection. |
Q: What are the key safety considerations for this synthesis at scale?
-
Exotherm Management: As discussed, this is the primary safety concern. A proper reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended before attempting a large-scale run to understand the heat of reaction and ensure the reactor's cooling capacity is sufficient.
-
Reagent Handling: Sodium tert-butoxide is corrosive and pyrophoric in the presence of moisture. Palladium catalysts, while used in small amounts, are heavy metals and should be handled with appropriate personal protective equipment (PPE). All waste should be disposed of according to regulations for heavy metal waste.
-
Inert Atmosphere: Maintaining an inert atmosphere is not just for yield, but also for safety, especially when using solvents like THF or dioxane which can form explosive peroxides.
Detailed Protocol: Scalable Synthesis via Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from bromobenzene and 1,4-diazepane using a robust procedure suitable for a multi-gram scale.
Reagents:
-
1,4-Diazepane (Homopiperazine): 1.2 equivalents
-
Bromobenzene: 1.0 equivalent
-
Potassium Carbonate (K₂CO₃), milled and dried: 2.0 equivalents
-
G3-XPhos Precatalyst: 0.5 mol%
-
Toluene, degassed: 5-10 volumes (e.g., 5-10 mL per gram of bromobenzene)
Procedure:
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an inert gas inlet/outlet.
-
Inerting: Purge the reactor thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the entire process.
-
Charging Reagents: To the reactor, charge the milled, dry potassium carbonate (2.0 eq), 1,4-diazepane (1.2 eq), and the G3-XPhos precatalyst (0.005 eq).
-
Solvent Addition: Add the degassed toluene via cannula or a pressure-equalizing addition funnel.
-
Heating: Begin stirring and heat the reaction mixture to 100-110 °C.
-
Substrate Addition: Once the desired temperature is reached, begin the slow, controlled addition of bromobenzene (1.0 eq) via syringe pump or addition funnel over 1-2 hours. Monitor the internal temperature closely to control any exotherm.
-
Reaction Monitoring: Maintain the reaction at 100-110 °C. Monitor the reaction progress by taking small, quenched samples and analyzing them by GC or LCMS. The reaction is typically complete within 8-16 hours.
-
Cool Down & Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts. Separate the aqueous layer.
-
Product Isolation (Acid Extraction): Extract the toluene layer with 1M aqueous HCl (2 x 3 volumes). Combine the acidic aqueous layers.
-
Free-Basing: Cool the combined aqueous layer in an ice bath and slowly add 50% aqueous NaOH until the pH is >12.
-
Final Extraction: Extract the product from the basic aqueous layer with a suitable solvent like dichloromethane or MTBE (3 x 3 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.
// Nodes Start [label="Problem Identified:\nLow Yield / High Impurity\non Scale-Up", shape=ellipse, fillcolor="#FBBC05"]; Check_Mixing [label="1. Review Mixing Efficiency", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check_Temp [label="2. Analyze Thermal Profile", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check_Inert [label="3. Verify Inert Atmosphere", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check_Purity [label="4. Check Reagent/Solvent Purity", shape=diamond, style=filled, fillcolor="#F1F3F4"];
Sol_Mixing [label="Implement Overhead Stirring\nOptimize Impeller", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Slow Reagent Addition\nImprove Cooling Capacity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Inert [label="Improve Degassing Protocol\nEnsure Positive N2 Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Purity [label="Use High-Purity Reagents\nConsider Slight Increase\nin Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Mixing; Check_Mixing -> Sol_Mixing [label="Inadequate"]; Sol_Mixing -> Check_Temp; Check_Mixing -> Check_Temp [label="Adequate"];
Check_Temp -> Sol_Temp [label="Uncontrolled\nExotherm"]; Sol_Temp -> Check_Inert; Check_Temp -> Check_Inert [label="Controlled"];
Check_Inert -> Sol_Inert [label="Insufficient"]; Sol_Inert -> Check_Purity; Check_Inert -> Check_Purity [label="Sufficient"];
Check_Purity -> Sol_Purity [label="Questionable"]; Sol_Purity -> End; Check_Purity -> End [label="High"]; } ` Caption: A logical workflow for diagnosing scale-up issues.
References
Technical Support Center: Refinement of Experimental Conditions for 1-Phenyl-1,4-diazepane Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Phenyl-1,4-diazepane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and refinement of experimental conditions for this important scaffold. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the synthesis of this compound and its derivatives.
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The two most prevalent and robust methods for synthesizing the this compound core are:
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a powerful cross-coupling reaction that forms the C-N bond between the 1,4-diazepane nitrogen and an aryl halide (e.g., iodobenzene or bromobenzene). It is highly versatile and widely used in medicinal chemistry due to its tolerance of various functional groups.[1]
-
Reductive Amination: This method typically involves the reaction of a diamine with a carbonyl compound to form an intermediate imine or aminal, which is then reduced in situ. For instance, 1,4-diazepane-6-amine can be alkylated with benzaldehydes, followed by reduction with an agent like sodium borohydride (NaBH₄).[2]
Q2: How do I choose between Buchwald-Hartwig amination and reductive amination?
A2: The choice depends largely on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Choose Buchwald-Hartwig N-Arylation when:
-
You are starting with unsubstituted or mono-substituted 1,4-diazepane (homopiperazine) and an aryl halide.
-
You need to introduce a complex or functionalized aryl group. The reaction is known for its broad substrate scope.[1][3]
-
High efficiency and yield are critical. Modern catalyst systems offer excellent performance.[4]
-
-
Choose Reductive Amination when:
-
You are starting with a precursor containing a primary amine and aim to introduce a benzyl group or similar, using an aldehyde or ketone.
-
You are performing a one-pot synthesis involving condensation followed by reduction.[2]
-
The reaction conditions for a palladium-catalyzed process might be incompatible with other functional groups on your molecule.
-
Part 2: Troubleshooting Guide for N-Arylation Reactions
The Buchwald-Hartwig amination is a cornerstone reaction, but its complexity, involving multiple interacting variables, can lead to challenges. This section provides a logical framework for diagnosing and resolving common issues.
Q3: My Buchwald-Hartwig reaction for the synthesis of this compound has stalled or shows very low conversion. What are the most likely causes?
A3: Low or no conversion is a frequent issue stemming from the intricate interplay of the catalyst, ligand, base, and solvent. A systematic approach is required for troubleshooting.
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, and reductive elimination to form the product.[3] A failure at any of these steps will halt the reaction.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Conversion.
-
Catalyst and Ligand System:
-
Inactivation of Catalyst: The active Pd(0) species can be sensitive to air and moisture. If you are generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, ensure your reaction is under an inert atmosphere (Argon or Nitrogen). Using modern palladium precatalysts can circumvent issues with in situ reduction.[3]
-
Ligand Choice: The choice of phosphine ligand is critical. For N-arylation of cyclic diamines, bulky, electron-rich biarylphosphine ligands are often required. If a simple ligand like PPh₃ fails, consider more specialized ligands.[4]
-
Ligand Degradation: Some phosphine ligands are susceptible to oxidation. Use fresh or properly stored ligands.
-
-
Base and Solvent Selection:
-
Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for some systems, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may give better results, especially if your substrate is base-sensitive.[4] The base's solubility can also impact the reaction rate.[3]
-
Solvent Effects: The solvent must dissolve the reactants and catalyst system while remaining inert.[5] Aprotic solvents like toluene, dioxane, or THF are standard. Polar aprotic solvents can sometimes alter the catalyst's nature and reactivity.[6][7] Ensure solvents are anhydrous, as water can hydrolyze the base and interfere with the catalyst.
-
-
Substrate Quality:
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > Cl.[3] Aryl iodides can sometimes cause catalyst inhibition. If using an aryl chloride, a more active catalyst/ligand system (e.g., one based on a highly electron-rich ligand) is almost always necessary.
-
Diazepane Purity: Ensure the 1,4-diazepane starting material is pure. Contaminants can poison the catalyst.
-
Q4: My reaction works, but I'm getting significant side products. What are they and how can I suppress them?
A4: Side product formation often points to issues with selectivity or competing reaction pathways.
-
Common Side Product: Di-arylation: With 1,4-diazepane, arylation can occur at both nitrogen atoms.
-
Cause: Using an excess of the aryl halide and/or prolonged reaction times can favor the formation of the 1,4-diphenyl-1,4-diazepane.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the diazepane relative to the aryl halide (e.g., 1.2 to 1.5 equivalents of diazepane). This statistically favors mono-arylation. The resulting product mixture will contain the desired mono-arylated product, unreacted diazepane, and potentially a small amount of di-arylated product, which can typically be separated via chromatography.
-
-
Common Side Product: Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.
-
Cause: This can occur if there are sources of hydride in the reaction or if a competing catalytic cycle is activated, often promoted by moisture.
-
Solution: Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents.
-
Q5: How can I optimize the yield of my Buchwald-Hartwig amination?
A5: Optimization is a multi-variable process. High-throughput experimentation (HTE) is an excellent way to screen conditions efficiently, but a rational, stepwise approach can also be effective.[8]
Optimization Parameter Comparison
| Parameter | Standard Condition | Alternative 1 (More Reactive) | Alternative 2 (Milder) | Rationale & Citation |
| Pd Source | Pd₂(dba)₃ | G3/G4 Precatalyst | Pd(OAc)₂ | Precatalysts offer more reliable activation of the active Pd(0) species.[3] |
| Ligand | Xantphos | XPhos, RuPhos | P(tBu)₃ | Bulky, electron-rich monophosphine ligands often accelerate reductive elimination. Choice depends on steric hindrance of substrates.[1][4] |
| Base | NaOtBu | LiHMDS | K₃PO₄, Cs₂CO₃ | Stronger bases can accelerate deprotonation of the amine, but milder inorganic bases can be beneficial for sensitive substrates.[4] |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH | Solvent choice affects solubility and can influence the active catalytic species.[5][6] |
| Temperature | 80-110 °C | 110-130 °C | 60-80 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions.[4] |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig N-Arylation
This protocol is a representative example and may require optimization based on the specific aryl halide used.
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Iodobenzene (or Bromobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 1,4-diazepane (1.2 equiv) and anhydrous toluene. Stir the mixture for 10 minutes.
-
Aryl Halide Addition: Add iodobenzene (1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 16-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking.
Protocol 2: Product Purification and Isolation Workflow
General Purification Workflow.
Part 4: Analytical Methods for Reaction Monitoring
Effective and timely reaction analysis is crucial for successful synthesis.
-
Thin-Layer Chromatography (TLC): The quickest method for qualitative monitoring. Use a suitable mobile phase (e.g., 50% Ethyl Acetate/Hexanes with 1% Et₃N). Staining with potassium permanganate is often effective for visualizing the amine spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the desired product mass and an estimate of purity and conversion. This is the preferred method for accurate reaction monitoring.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural characterization of the final, purified product. ¹H and ¹³C NMR will confirm the structure and purity.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of product purity.[11][12]
This guide provides a foundational framework for addressing common challenges in the synthesis of this compound. Successful synthesis relies on a combination of robust protocols and a logical, informed approach to troubleshooting.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 9. rsc.org [rsc.org]
- 10. 1-Phenyl-[1,4]diazepane synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Identifying and characterizing impurities in 1-Phenyl-1,4-diazepane samples
Technical Support Center: 1-Phenyl-1,4-diazepane
A Senior Application Scientist's Guide to Identifying and Characterizing Impurities
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and troubleshooting impurities in this compound samples. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework grounded in scientific principles and practical field experience.
The Criticality of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the defined chemical entity.[1] The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of the final drug product.[2] Regulatory bodies like the International Conference on Harmonization (ICH) mandate the monitoring and characterization of impurities to ensure product quality and patient safety.[3][4] A thorough impurity profile serves as a fingerprint of the manufacturing process, providing critical insights that can be used to optimize synthetic routes and control for the formation of unwanted by-products.[3]
Understanding Potential Impurities in this compound
Impurities can originate from various sources, including the raw materials, synthetic side-reactions, and degradation of the final product.[4][5] For this compound, potential impurities can be logically categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route. The synthesis of diazepine derivatives often involves the condensation of diamines with carbonyl compounds or cyclization reactions.[6][7][8]
-
Unreacted Starting Materials: Residuals of precursors like N-phenylethylenediamine or related building blocks.
-
Intermediates: Incomplete cyclization can leave reaction intermediates in the final product.
-
By-products: Side reactions, such as over-alkylation or the formation of isomers, can generate structurally similar impurities.[9]
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions.
-
Hydrolytic Impurities: Cleavage of the diazepine ring under acidic or basic conditions.
-
Oxidative Impurities: Oxidation, particularly at the nitrogen atoms, can lead to N-oxides or other degradation products.
-
Photolytic Impurities: Degradation upon exposure to light.
-
To proactively identify these, forced degradation studies are essential.[10] These studies intentionally stress the this compound sample with heat, humidity, acid, base, light, and oxidizing agents to generate potential degradation products, which helps in developing and validating stability-indicating analytical methods.[10][11][12] A degradation level of 10-20% is generally considered adequate for this purpose.[13]
A Systematic Workflow for Impurity Identification and Characterization
A multi-step, orthogonal approach is necessary for the unambiguous identification and characterization of unknown impurities. The workflow combines chromatographic separation with various spectroscopic techniques.
Caption: A logical workflow for impurity analysis.
Phase 1: High-Performance Liquid Chromatography (HPLC) for Separation and Detection
HPLC is the cornerstone technique for separating impurities from the Active Pharmaceutical Ingredient (API).[14] A well-developed HPLC method provides the resolution and sensitivity needed to detect trace-level components.
Key Experimental Choices:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is typically the first choice for compounds like this compound, offering good retention and selectivity for aromatic compounds.[15][16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or acetate, which are volatile and MS-compatible) and an organic solvent (acetonitrile or methanol) is common.[17] The buffer controls the ionization state of the molecule, which is critical for consistent retention and good peak shape.[18]
-
Detector: A UV detector is standard for initial screening and quantification. The detection wavelength should be chosen to maximize the response for both the API and potential impurities.
Phase 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
When an unknown impurity is detected, LC-MS is the primary tool for identification.[4] It provides the molecular weight of the compound, which is a critical piece of the puzzle.
Key Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is well-suited for polar to moderately polar molecules like this compound and is often used in the positive ion mode to detect protonated molecules [M+H]⁺.[19][20]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly recommended. These instruments provide sub-ppm mass accuracy, allowing for the confident determination of the elemental formula of an impurity.[21]
Phase 3: NMR Spectroscopy for Definitive Structural Elucidation
While MS provides the "what" (molecular formula), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" (the specific arrangement of atoms).[5][22] For unambiguous structure confirmation of a novel impurity, NMR is the gold standard.
Key Experimental Choices:
-
Isolation: The impurity must first be isolated in sufficient purity and quantity, typically using preparative HPLC.
-
Experiments: A suite of experiments is required:
-
1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Reveals connectivity between atoms, allowing the full structure to be pieced together.
-
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound samples.
HPLC Troubleshooting
Q1: I'm seeing significant peak tailing for my this compound peak. What's the cause?
Answer: Peak tailing is often caused by secondary interactions between the basic nitrogen atoms in your analyte and acidic silanol groups on the silica-based column packing.[18]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase buffer is adequately controlling the pH. For a basic compound, a low pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) will ensure the analyte is fully protonated and less likely to interact with silanols.
-
Increase Buffer Strength: A low buffer concentration may be insufficient to maintain a constant pH on the column surface.[18] Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, it may be time to replace it.
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[18]
-
Caption: A decision tree for troubleshooting HPLC peak tailing.
Q2: My baseline is noisy and drifting, especially during a gradient run. What should I do?
Answer: A noisy or drifting baseline can be caused by several factors, including contaminated mobile phase, detector instability, or leaks in the system.[23]
-
Troubleshooting Steps:
-
Check Mobile Phase Quality: Always use high-purity, HPLC-grade (or LC-MS grade) solvents and additives. Impurities in your solvents can accumulate on the column at low organic concentrations and then elute as the gradient ramps up, causing a rising baseline or ghost peaks.[18] Ensure solvents are freshly prepared and properly degassed.[23]
-
Inspect Detector Lamp: A lamp nearing the end of its life can cause baseline noise. Check the lamp's energy output and usage hours.
-
System Purge and Equilibration: Purge all pump lines thoroughly to remove air bubbles. Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting; insufficient equilibration is a common cause of drift.
-
LC-MS Troubleshooting
Q1: I'm not seeing my impurity ion in the mass spectrometer, even though it's visible in the UV chromatogram.
Answer: This issue, known as ion suppression, is common in LC-MS.[20][24] It occurs when other components in the sample (e.g., salts, excipients, or co-eluting impurities) compete with your analyte of interest for ionization in the MS source, reducing its signal.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: The best solution is to chromatographically separate the impurity from the suppressing components. Modify your HPLC gradient to better resolve the peak.
-
Reduce Sample Complexity: Enhance your sample preparation. If analyzing from a complex matrix, use a technique like solid-phase extraction (SPE) to clean up the sample before injection.[20][25]
-
Use a Divert Valve: Program the divert valve to send the highly concentrated API peak and any non-volatile buffer salts to waste, only allowing the impurity peak to enter the mass spectrometer. This significantly reduces source contamination.[17]
-
Optimize Ionization Parameters: Adjust source parameters like capillary voltage, gas flow, and temperature to maximize the signal for your impurity.
-
Q2: My mass accuracy is poor, and I can't get a confident molecular formula.
Answer: Poor mass accuracy on an HRMS instrument is almost always a calibration issue.
-
Troubleshooting Steps:
-
Recalibrate the Mass Spectrometer: The instrument must be calibrated regularly using a known calibration standard. Environmental temperature fluctuations can cause the calibration to drift.
-
Use a Lock Mass: For the highest accuracy, use a continuous infusion of a known compound (a "lock mass") during your run. The instrument software can use this known mass to correct for any drift in real-time.
-
Ensure Stable Conditions: Allow the instrument to reach thermal and electronic stability before running sensitive samples. Mass spectrometers are most reliable when left running continuously.[17]
-
Detailed Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This method serves as a starting point and will likely require optimization.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 25.0 70 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Always dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to prevent peak distortion.
Protocol 2: LC-MS Method for Molecular Weight Determination
This method uses MS-friendly volatile buffers.
-
Instrumentation: LC-MS system (e.g., Agilent Q-TOF or similar).[21]
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Adapt from the HPLC-UV method, adjusting for the smaller column dimensions and faster flow rates if using UHPLC.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters (ESI Positive Mode):
-
Ionization Mode: ESI+
-
Mass Range: 100 - 1000 m/z
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. rroij.com [rroij.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hplc.eu [hplc.eu]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. hpst.cz [hpst.cz]
- 22. alpaipars.com [alpaipars.com]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 24. researchgate.net [researchgate.net]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Selective N-Functionalization of 1-Phenyl-1,4-diazepane
Welcome to the technical support guide for the selective N-functionalization of 1-phenyl-1,4-diazepane. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of modifying this versatile scaffold. Our goal is to move beyond simple instructions and explain the chemical principles behind each step, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the selective functionalization of this compound a common challenge?
A1: The primary challenge lies in the differential reactivity of the two nitrogen atoms within the diazepane ring.
-
The N4 Nitrogen: This is a secondary aliphatic amine. Its lone pair of electrons is readily available, making it a strong nucleophile and the more reactive site for most electrophilic additions (e.g., alkylation, acylation).
-
The N1 Nitrogen: This nitrogen is directly attached to a phenyl group. The lone pair on this nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity. It behaves more like an aniline or an anilide nitrogen, making it far less reactive than N4.
This inherent electronic difference is the key to achieving selectivity. Most standard reactions will preferentially occur at N4. Achieving functionalization at N1 requires a more strategic approach, typically involving the protection of N4.
Caption: Reactivity differences between N1 and N4 nitrogens.
Guide 1: Troubleshooting Selective N4-Functionalization
Functionalizing the N4 position is the more straightforward transformation. However, issues like low yield, side reactions, or reaction stalling are common. This guide addresses these problems.
Q2: My N4-alkylation with an alkyl bromide is stalling, with significant starting material remaining. What should I do?
A2: This is a frequent issue, often related to reaction kinetics, reagent solubility, or the reactivity of the electrophile.[1] Here’s a systematic troubleshooting approach:
-
Assess Your Base and Solvent System: Insoluble inorganic bases like potassium carbonate (K₂CO₃) are common, but their effectiveness depends heavily on the solvent.[1] If the base is not soluble, the reaction is happening at the solid-liquid interface, which can be slow.
-
Solution 1: Change Solvent. Switch from a less polar solvent like acetone or THF to a more polar aprotic solvent like DMF or acetonitrile (ACN). This can improve the solubility of both the base and the diazepane salt intermediate.
-
Solution 2: Use a Stronger/More Soluble Base. Cesium carbonate (Cs₂CO₃) is more soluble and more basic than K₂CO₃ and can significantly accelerate the reaction. Alternatively, a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, but exercise caution to avoid side reactions.
-
-
Activate Your Alkyl Halide: Alkyl bromides are generally good electrophiles, but if the reaction is sluggish, you can convert it in situ to the more reactive alkyl iodide.
-
Solution: Add Catalytic Potassium Iodide (KI). Adding a catalytic amount (10-15 mol%) of KI or sodium iodide (NaI) will facilitate a Finkelstein reaction, where the bromide is exchanged for an iodide, which is a better leaving group and accelerates the Sₙ2 reaction.[1]
-
-
Increase Thermal Energy:
-
Solution: Increase Temperature. If the reaction is slow at room temperature, gradually increase the heat. Refluxing in ACN (82°C) or heating in DMF (up to 100-120°C) can overcome the activation energy barrier. For stubborn reactions, microwave irradiation can sometimes provide rapid heating and lead to completion in a much shorter time.[1]
-
Troubleshooting N4-Alkylation: A Decision Tree
Caption: Decision tree for troubleshooting stalled N4-alkylation.
Q3: I'm trying to perform an N4-acylation, but I'm getting a complex mixture. What's the cause?
A3: N4-acylation is typically very fast. A complex mixture often points to over-acylation or side reactions due to harsh conditions.
-
Problem: Di-acylation or Ring Opening. Using highly reactive acylating agents (e.g., acyl chlorides) with a strong base or at high temperatures can sometimes lead to reactions at N1 or even ring cleavage.
-
Solution 1: Use a Milder Acylating Agent. Switch from an acyl chloride to an acid anhydride (e.g., acetic anhydride). The reaction may be slightly slower but is often much cleaner.[2][3]
-
Solution 2: Control Stoichiometry and Temperature. Use a slight excess (1.1-1.2 equivalents) of the acylating agent and run the reaction at a lower temperature (e.g., 0°C to room temperature). Add the acylating agent slowly to the solution of the diazepane and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Experimental Protocol: Selective N4-Alkylation via Reductive Amination
Reductive amination is a robust alternative to direct alkylation, especially for introducing complex or sterically hindered groups. It proceeds under mild conditions and often gives very clean products.[2][4]
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Imine/Enamine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. NaBH(OAc)₃ is preferred as it is selective for iminiums over carbonyls and does not react violently with the protic acid byproduct.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Method | Electrophile | Reagent | Base | Typical Yield | Key Advantage |
| Direct Alkylation | Alkyl Halide | NaI (cat.) | K₂CO₃ / Cs₂CO₃ | 70-95% | Simple, good for primary halides. |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | None req. | 75-98% | High functional group tolerance.[2] |
| Direct Acylation | Acyl Chloride | N/A | TEA / DIPEA | 80-99% | Rapid, high yielding. |
| Acylation | Acid Anhydride | N/A | None or Pyridine | 85-99% | Milder, avoids HCl byproduct.[2] |
| Table 1: Comparison of Common N4-Functionalization Methods. |
Guide 2: Achieving Selective N1-Functionalization via Orthogonal Protection
Functionalizing the less reactive N1 position requires a multi-step strategy. The core principle is to "hide" the reactive N4 nitrogen with a temporary protecting group, perform the desired reaction at N1, and then cleanly remove the protecting group. This is known as an orthogonal protection strategy.[5][6]
Q4: How do I choose the right protecting group for the N4 position?
A4: The ideal protecting group for N4 should be:
-
Easy to install selectively at the more nucleophilic N4 site.
-
Stable to the conditions required for functionalizing N1.
-
Easy to remove under mild conditions that do not affect the newly installed group at N1 or the phenyl ring.
The tert-butoxycarbonyl (Boc) group is an excellent choice. It is easily installed, highly stable to a wide range of non-acidic conditions (e.g., alkylation, acylation, basic hydrolysis), and can be removed cleanly with acid (e.g., TFA in DCM).
Workflow for Selective N1-Functionalization
Caption: Orthogonal strategy for selective N1-functionalization.
Experimental Protocol: N1-Alkylation via N4-Boc Protection
Step 1: N4-Boc Protection
-
Dissolve this compound (1.0 eq) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N4-Boc protected product, which is often pure enough for the next step.
Step 2: N1-Alkylation
-
Dissolve the N4-Boc protected intermediate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then add the alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.
Step 3: N4-Boc Deprotection
-
Dissolve the purified N1-alkylated, N4-Boc protected compound in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize excess acid.
-
Dry the organic layer and concentrate to obtain the final N1-alkylated product.
Q5: How can I be certain which nitrogen atom was functionalized?
A5: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is definitive.
-
¹H NMR: Functionalization at N4 will cause a significant downfield shift in the signals of the adjacent methylene protons (-CH₂-). Functionalization at N1 will primarily affect the chemical shifts of the protons on the phenyl ring and the adjacent methylene groups.
-
¹³C NMR: The carbon signals of the diazepane ring, particularly those adjacent to the nitrogen, will show characteristic shifts depending on the site of substitution.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product. Tandem MS (MS/MS) can reveal fragmentation patterns that are unique to the substitution pattern, providing conclusive evidence of regiochemistry.[7] For example, fragmentation often involves cleavages of the diazepine ring, and the resulting fragment ions will differ based on the substituent's location.[7]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 1-Phenyl-1,4-diazepane Derivatives for Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges associated with 1-Phenyl-1,4-diazepane derivatives in biological assays. The content is structured to offer both quick-reference FAQs and in-depth troubleshooting protocols, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives exhibiting poor solubility in aqueous buffers?
A1: The solubility of this compound derivatives is largely dictated by their physicochemical properties. The presence of the phenyl group contributes to the molecule's lipophilicity, or "greasiness," which can lead to poor solubility in polar solvents like water.[1][2] The diazepine ring, containing two nitrogen atoms, can act as a hydrogen bond acceptor, but the overall solubility is a balance between the hydrophobic phenyl ring and the more hydrophilic diazepine moiety.[3] Furthermore, the crystalline structure of the solid compound can significantly impact its solubility; a more stable crystal lattice requires more energy to break apart and dissolve.[2][4]
Q2: What is the first and simplest step I should take to improve the solubility of my compound?
A2: Adjusting the pH of your aqueous buffer is often the most straightforward initial step.[][6][7] The 1,4-diazepane ring contains basic nitrogen atoms that can be protonated at acidic pH.[3][8] This protonation forms a salt, which is generally more water-soluble than the neutral form of the compound.[7] Therefore, incrementally lowering the pH of your buffer and observing for dissolution can be a quick and effective first approach.
Q3: I've tried adjusting the pH, but my compound is still not soluble enough. What's the next logical step?
A3: If pH adjustment alone is insufficient, the use of a co-solvent is the next recommended strategy.[9][10][11] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for dissolving lipophilic compounds. Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[][9] It is crucial to start with a low percentage of the co-solvent and gradually increase it, as high concentrations can be detrimental to cells or protein activity in your assay.[12]
Q4: Are there more advanced techniques I can use if pH adjustment and co-solvents are not effective?
A4: Yes, several advanced methods can be employed. One common technique is the use of cyclodextrins.[13][14][15] These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] The poorly soluble drug can be encapsulated within the hydrophobic core, forming an inclusion complex that is more soluble in water.[13][14][15] Other strategies include the preparation of solid dispersions, where the drug is dispersed within a polymer matrix, and particle size reduction through techniques like micronization or nanosuspension to increase the surface area for dissolution.[1][16][17][18][19]
Q5: How do I prepare a stock solution of a poorly soluble this compound derivative?
A5: When preparing a stock solution, it is advisable to first dissolve the compound in a small amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock.[20][21] This stock solution can then be serially diluted into the aqueous assay buffer. It is important to never start with the full volume of the final solution, as the volume of the solute can displace some of the liquid.[21] When diluting the DMSO stock into the aqueous buffer, it is preferable to add the DMSO stock directly to the assay media to maximize the interaction of the compound with components in the media that might aid in solubilization, such as proteins or lipids.[20]
II. Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common solubility enhancement techniques.
Guide 1: Systematic pH Adjustment
Principle: The solubility of ionizable compounds, such as those containing amine groups, is pH-dependent.[3][22][23] By adjusting the pH of the solution, the ionization state of the molecule can be altered, often leading to a significant increase in solubility. For basic compounds like this compound derivatives, decreasing the pH will lead to protonation and increased solubility.[3][8][24]
Protocol:
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 7.4 down to 4.0 (e.g., 7.4, 7.0, 6.5, 6.0, 5.5, 5.0, 4.5, 4.0). Common biological buffers like PBS (at higher pH) and citrate or acetate buffers (at lower pH) can be used.[6]
-
Initial solubility test: Add a small, known amount of your this compound derivative to a fixed volume of each buffer.
-
Equilibration: Vortex each sample vigorously and then allow it to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Observation: Visually inspect each sample for undissolved solid.
-
Quantification (Optional): For a more precise determination, centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates at the desired assay pH. | The pKa of the compound is close to the assay pH, leading to a mixture of ionized and non-ionized forms. | Consider if a slight adjustment of the assay pH is tolerable without affecting the biological system. If not, proceed to co-solvent or other solubilization methods. |
| Solubility improves but is still insufficient. | The intrinsic solubility of the ionized form is still limited. | Combine pH adjustment with the use of a co-solvent (see Guide 2).[] |
| Compound degrades at low pH. | The compound is chemically unstable in acidic conditions. | Assess the stability of your compound at different pH values over time. If degradation is observed, avoid prolonged exposure to low pH or consider alternative solubilization methods. |
Decision-Making Workflow for pH Adjustment
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating Anticancer Activity of 1-Phenyl-1,4-diazepane Derivatives In Vivo: A Comparative Guide
The transition from a promising in vitro result to a validated in vivo effect is the crucible in which anticancer drug candidates are tested. For novel scaffolds like 1-Phenyl-1,4-diazepane, this step is critical. These heterocyclic compounds have emerged as a compelling class of therapeutic agents, with research suggesting mechanisms including the disruption of microtubule assembly and the induction of cell cycle arrest.[1][2] This guide provides a comprehensive framework for the in vivo validation of this compound derivatives, focusing on robust experimental design, comparative analysis against established standards, and the critical interpretation of efficacy and toxicity data.
Chapter 1: Strategic Foundations - Choosing the Right In Vivo Model
The selection of an appropriate animal model is the most consequential decision in preclinical oncology.[3] The choice directly influences the clinical relevance of the data and depends entirely on the therapeutic hypothesis. For a small molecule inhibitor like a this compound derivative, the primary choice lies between xenograft and syngeneic models.
Causality Behind the Choice:
-
Human Tumor Relevance (Xenografts): If the primary goal is to assess the compound's direct cytotoxic or cytostatic effect on human cancer cells, the xenograft model is the industry standard.[4][5] These models utilize immunodeficient mice (e.g., NOD/SCID or Nude) that can accept transplanted human tumor cell lines (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX).[6][7] The key advantage is the human origin of the tumor, making it ideal for testing therapies that do not rely on an immune response.[4]
-
Immune System Interaction (Syngeneic): If the this compound derivative is hypothesized to have immunomodulatory effects in addition to its direct anticancer activity, a syngeneic model is essential.[5][8] These models use immunocompetent mice (e.g., C57BL/6 or BALB/c) implanted with murine tumor cell lines derived from the same genetic background, preventing rejection.[8][9] This is the only way to evaluate how a compound interacts with a fully functional immune system, a critical aspect for modern cancer therapies.[8]
For the initial validation of a novel this compound derivative with a presumed direct antitumor mechanism (e.g., tubulin polymerization inhibition), a Cell Line-Derived Xenograft (CDX) model offers a reproducible, cost-effective, and well-established starting point.[1][7]
Chapter 2: The Blueprint for Success - A Validated Experimental Protocol
Methodological rigor is non-negotiable. Every step must be designed to be reproducible and to generate unambiguous data. The following protocol outlines a standard workflow for a subcutaneous xenograft study.
Visualizing the In Vivo Workflow
The entire experimental process can be mapped to ensure logical flow and meticulous execution.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. championsoncology.com [championsoncology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. blog.crownbio.com [blog.crownbio.com]
A Comparative Pharmacological Study: 1-Phenyl-1,4-diazepane Versus Benzodiazepines
Abstract
This guide provides a comprehensive pharmacological comparison between the well-established class of drugs, benzodiazepines, and the novel compound, 1-Phenyl-1,4-diazepane. Benzodiazepines have long been the cornerstone for treating anxiety and sleep disorders, primarily through positive allosteric modulation of the GABA-A receptor. However, their clinical utility is often hampered by significant side effects, including sedation, motor impairment, and dependence. This document outlines a series of validated in vitro and in vivo experiments designed to meticulously characterize and compare the pharmacological profile of this compound against a classic benzodiazepine, Diazepam. We present detailed protocols for receptor binding affinity, functional activity assays, and key behavioral paradigms in rodent models to assess anxiolytic efficacy versus sedative and motor-impairing side effects. The objective is to provide a rigorous, data-driven framework for researchers and drug development professionals to evaluate the therapeutic potential of novel diazepane scaffolds as potentially safer anxiolytic agents.
Introduction: The Quest for a Safer Anxiolytic
Benzodiazepines (BZDs) are a class of central nervous system (CNS) depressants that have been widely prescribed for conditions like anxiety, insomnia, and seizures since their introduction in the 1960s.[1][2] Their mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2][3] Diazepam (Valium) is one of the most well-known compounds in this class.[1]
Despite their efficacy, the therapeutic window of benzodiazepines is narrowed by a constellation of dose-limiting side effects, including sedation, ataxia, cognitive impairment, and a significant potential for tolerance and dependence.[4] This has fueled a persistent search for novel chemical entities that can replicate the anxiolytic benefits of BZDs while exhibiting a more favorable safety and tolerability profile.
The 1,4-diazepane scaffold represents a promising area of chemical exploration for novel CNS-active agents.[5][6] this compound is a specific derivative of this core structure.[7] While the broader 1,4-diazepine class has been investigated for various biological activities, including anxiolytic properties, the specific pharmacological profile of this compound is not well-characterized.[5] This guide, therefore, establishes a logical and scientifically rigorous pathway to compare its effects directly against the benchmark, Diazepam.
Causality of Experimental Design
The core scientific question is whether this compound can dissociate anxiolytic efficacy from the undesirable sedative and motor-impairing effects characteristic of benzodiazepines. Our experimental strategy is designed to test this hypothesis systematically, progressing from molecular-level interactions (in vitro) to complex behavioral outcomes (in vivo).
Caption: A generalized workflow for the pharmacological comparison.
In Vitro Analysis: Receptor Binding and Functional Activity
The initial step is to determine the molecular targets of this compound and compare its binding profile to Diazepam. While the primary hypothesis is an interaction with the GABA-A receptor, comprehensive screening against other common CNS targets, such as the dopamine transporter (DAT) and serotonin transporter (SERT), is crucial for identifying potential off-target effects that could influence the behavioral phenotype.[8][9]
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines do not activate the GABA-A receptor directly; they are positive allosteric modulators (PAMs).[4][10] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the receptor's response to GABA.[3] This increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[3][11]
Caption: Putative mechanism at the GABA-A receptor.
Experimental Protocol: Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of the test compounds for the GABA-A benzodiazepine site, DAT, and SERT. A lower Ki value indicates higher binding affinity.
Objective: To quantify the binding affinity of this compound and Diazepam at the benzodiazepine site of the GABA-A receptor, the dopamine transporter (DAT), and the serotonin transporter (SERT).
Methodology:
-
Tissue Preparation: Prepare crude membrane fractions from rat whole brain (for GABA-A) or striatum (for DAT) and human embryonic kidney (HEK293) cells stably expressing human SERT.[12]
-
Radioligands:
-
Assay Procedure:
-
In a 96-well plate, incubate the membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of the test compounds (this compound or Diazepam).
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled Diazepam for the BZD site, cocaine for DAT).[12][13]
-
-
Termination and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
Expected Data:
| Compound | GABA-A (BZD site) Ki (nM) | DAT Ki (nM) | SERT Ki (nM) |
| Diazepam | 15 | >10,000 | >10,000 |
| This compound | 50 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes.
Interpretation: This hypothetical data suggests that both compounds bind selectively to the GABA-A receptor's benzodiazepine site with no significant affinity for monoamine transporters. Diazepam shows a higher affinity (lower Ki) than the novel compound.
In Vivo Analysis: Behavioral Efficacy and Side Effect Profiling
Following in vitro characterization, the next critical phase is to assess the compounds' effects on complex behaviors in a whole-organism context. The following experiments are designed to create a "therapeutic index" by comparing the doses required for anxiolytic effects against those that cause sedation and motor impairment.
Anxiolytic Efficacy: The Elevated Plus Maze (EPM) Test
Rationale: The EPM is a standard, validated assay for assessing anxiety-like behavior in rodents.[15] The test is based on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the open arms of the maze.[15][16]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.[17]
-
Acclimatization: Animals (e.g., C57BL/6 mice) are brought to the testing room at least 60 minutes before the experiment begins to acclimate.[17]
-
Drug Administration: Administer vehicle, Diazepam (e.g., 1-5 mg/kg), or this compound (e.g., 5-50 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to testing.
-
Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using an overhead video camera for later analysis.
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general activity).
-
Expected Data:
| Treatment (mg/kg, IP) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle | 15 ± 2.1 | 8 ± 1.5 | 25 ± 3.0 |
| Diazepam (2.0) | 40 ± 3.5 | 15 ± 2.0 | 22 ± 2.8 |
| This compound (20) | 38 ± 4.0 | 14 ± 1.8 | 24 ± 3.1 |
*p < 0.05 vs. Vehicle. Data are hypothetical means ± SEM.
Interpretation: The hypothetical results indicate that both Diazepam and this compound produce a significant anxiolytic-like effect, demonstrated by the increased exploration of the open arms without significantly altering total locomotor activity within the maze.
Sedative Effects: Locomotor Activity Test
Rationale: This test assesses spontaneous locomotor activity in a novel environment.[18][19] A reduction in activity is indicative of sedative effects, a common side effect of benzodiazepines.[20]
Experimental Protocol:
-
Apparatus: A clear acrylic chamber (e.g., 40x40x30 cm) equipped with infrared beams to automatically track movement.[20]
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes.[18]
-
Drug Administration: Administer vehicle or test compounds at the same doses used in the EPM, plus higher doses to establish a dose-response curve.
-
Testing:
-
Immediately after drug administration, place the mouse into the center of the locomotor chamber.
-
Record activity for a period of 30-60 minutes.[20]
-
-
Data Analysis: The primary measure is the total distance traveled (in cm) during the session.
Motor Impairment: The Rotarod Test
Rationale: The rotarod test is the gold-standard for assessing motor coordination and balance in rodents.[21][22] Drug-induced impairment, such as ataxia caused by benzodiazepines, results in a decreased ability to remain on the rotating rod.[23]
Experimental Protocol:
-
Apparatus: A commercially available rotarod apparatus with a textured rod that accelerates.[21]
-
Training: Animals may be trained for one or two sessions on the apparatus prior to the test day to ensure stable baseline performance.
-
Drug Administration: Administer vehicle or test compounds at various doses.
-
Testing:
-
Data Analysis: The dependent variable is the latency (in seconds) for the mouse to fall off the rod.
Expected Comparative Data (Locomotion & Rotarod):
| Treatment (mg/kg, IP) | Total Distance Traveled (cm) | Latency to Fall on Rotarod (s) |
| Vehicle | 4500 ± 350 | 280 ± 15 |
| Diazepam | ||
| 2.0 (Anxiolytic Dose) | 3800 ± 300 | 220 ± 20 |
| 5.0 | 1500 ± 250 | 95 ± 18 |
| This compound | ||
| 20 (Anxiolytic Dose) | 4300 ± 320 | 275 ± 12 |
| 50 | 3500 ± 400 | 210 ± 22* |
*p < 0.05 vs. Vehicle. Data are hypothetical means ± SEM.
Interpretation: This hypothetical data illustrates a key potential advantage of this compound. At its effective anxiolytic dose (20 mg/kg), it shows no significant sedative or motor-impairing effects. In contrast, Diazepam begins to show motor impairment at its anxiolytic dose (2.0 mg/kg). Significant sedation and motor impairment for this compound only appear at a much higher dose (50 mg/kg), suggesting a wider therapeutic window compared to Diazepam.
Synthesis and Conclusion
This comparative guide outlines a foundational pharmacological workflow to characterize a novel compound, this compound, against the clinical benchmark, Diazepam. The experimental progression from in vitro binding to in vivo behavioral assessment provides a multi-faceted view of a compound's potential.
Based on the hypothetical data presented, this compound emerges as a compound of interest. It demonstrates a promising profile:
-
Selective Target Engagement: Binds selectively to the GABA-A receptor, similar to benzodiazepines.
-
Anxiolytic Efficacy: Produces clear anxiolytic-like effects in a validated animal model.
-
Improved Safety Profile: Critically, it appears to separate anxiolytic efficacy from sedative and motor-impairing side effects at therapeutic doses, suggesting a potentially wider therapeutic window than classical benzodiazepines.
This self-validating system of experiments provides a robust framework for decision-making in drug development. The causality is clear: receptor binding affinity (Phase 1) should translate into behavioral efficacy, and by systematically assessing side effects at and above efficacious doses (Phase 2), we can build a strong preclinical case for a compound's therapeutic potential. Further studies would be required to explore its functional mechanism at the GABA-A receptor (e.g., subunit selectivity) and to assess its liability for tolerance and dependence.
References
- 1. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. bioivt.com [bioivt.com]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. jddtonline.info [jddtonline.info]
- 17. benchchem.com [benchchem.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. bio-protocol.org [bio-protocol.org]
- 20. va.gov [va.gov]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 23. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rotarod-Test for Mice [protocols.io]
A Comparative Guide to the Cross-Reactivity and Selectivity of 1-Phenyl-1,4-Diazepane-Based Compounds
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth analysis of the cross-reactivity and selectivity profiles of a promising class of molecules: 1-Phenyl-1,4-diazepane-based compounds. These scaffolds have garnered significant attention due to their therapeutic potential across a range of diseases, acting on diverse targets from G-protein coupled receptors (GPCRs) to integrins.
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both experimental data from published studies and detailed methodologies for robust selectivity profiling. We will delve into the nuances of why certain experimental and computational choices are made, ensuring a self-validating approach to compound evaluation.
The this compound Scaffold: A Privileged Structure
The this compound core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, distinct biological targets. This versatility, while offering broad therapeutic potential, also necessitates rigorous selectivity profiling to mitigate the risk of adverse effects arising from unintended off-target interactions. Our exploration will focus on derivatives targeting three distinct protein families: Sigma Receptors (σR), Cannabinoid Receptor 2 (CB2), and Lymphocyte Function-Associated Antigen-1 (LFA-1).
Comparative Selectivity Profiles
The following tables summarize the selectivity profiles of representative this compound-based compounds from discrete studies. It is crucial to note that these data are compiled from different research efforts and direct, head-to-head comparisons should be interpreted with caution due to potential variations in assay conditions.
Table 1: Selectivity of this compound Derivatives for Sigma Receptors and an Off-Target NMDA Receptor Subunit
| Compound ID | Primary Target | Ki (nM) for σ1R | Ki (nM) for σ2R | Selectivity (σ2R/σ1R) | Ki (nM) for GluN2b (off-target) |
| 2c | σ1 Receptor | 8.0 | 28 | 3.5 | 59 |
| 3c | σ1/σ2 Receptors | 15.5 | 21.7 | 1.4 | >1000 |
| 2d | σ1 Receptor | 9.5 | 45 | 4.7 | >1000 |
| 3d | σ1/σ2 Receptors | 12.3 | 18.9 | 1.5 | 89 |
Data synthesized from Zampieri et al. (2019).[1][2][3][4][5]
Table 2: Selectivity of a 1,4-Diazepane Derivative for Cannabinoid Receptors
| Compound Class | Primary Target | Potency (EC50) for CB2 | Activity at CB1 (at 20 µM) |
| 1,4-Diazepane Hit | CB2 Receptor | 136 nM | No activation |
Data synthesized from a high-throughput screening campaign.[6][7]
Table 3: Potency of 1,4-Diazepane-2-one Derivatives as LFA-1 Inhibitors
| Compound ID | Primary Target | IC50 (nM) for LFA-1/ICAM-1 Interaction |
| 18d | LFA-1 | 110 |
| 18e | LFA-1 | 70 |
Data synthesized from Wattanasin et al. (2003).[8][9]
In-Depth Methodologies for Selectivity Profiling
A robust assessment of selectivity requires a multi-pronged approach, combining both in vitro experimental assays and in silico computational modeling. This dual strategy provides a more complete picture of a compound's interaction profile.
In Vitro Selectivity Profiling: The Gold Standard
Biochemical and cell-based assays are the cornerstones of selectivity profiling, providing direct, quantifiable measures of a compound's activity at various targets.
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[1] They directly measure the displacement of a radiolabeled ligand from its target by the test compound.
Experimental Protocol: Radioligand Binding Assay for GPCRs
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-CP55940 for cannabinoid receptors), and a range of concentrations of the this compound-based test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) to reflect the compound's affinity for the receptor.
Radioligand Binding Assay Workflow
Functional assays measure the biological response elicited by a compound upon binding to its target, providing insights into its agonist, antagonist, or inverse agonist properties. These assays are crucial for understanding the downstream consequences of on- and off-target interactions.[10][11][12][13][14]
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
-
Cell Culture: Culture cells stably or transiently expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the this compound-based compound.
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.
-
cAMP Detection: Measure the intracellular concentration of cyclic AMP (cAMP), a common second messenger in GPCR signaling, using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
GPCR Functional Assay Workflow
For compounds that may interact with protein kinases, a diverse panel of kinase inhibition assays is essential for determining selectivity.[15][16][17][18][19]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate peptide, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Termination and ADP Detection: After a set time, stop the reaction and add a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the ADP produced by the kinase reaction into a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Silico Selectivity Profiling: A Predictive Approach
Computational methods offer a rapid and cost-effective way to predict potential off-target interactions early in the drug discovery process.[20][21][22][23][24]
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[25][26][27] This model can then be used to screen large virtual compound libraries for molecules with similar features, predicting potential on- and off-target activities.
Pharmacophore Modeling and Virtual Screening Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking a this compound-based compound into the binding sites of a panel of known off-targets, potential interactions can be identified and prioritized for experimental validation.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. The available data indicates that derivatives can be developed with high selectivity for specific targets such as sigma receptors, the CB2 receptor, and LFA-1. However, the inherent promiscuity of this scaffold underscores the critical need for comprehensive cross-reactivity and selectivity profiling.
The integration of robust in vitro assays and predictive in silico modeling, as outlined in this guide, provides a powerful framework for the early identification and mitigation of potential off-target liabilities. This proactive approach not only enhances the safety profile of drug candidates but also accelerates their journey from the laboratory to the clinic. Future work should focus on generating more comprehensive selectivity data for this compound class, ideally through broad panel screening, to build a more complete understanding of their polypharmacology and further guide the rational design of next-generation selective therapeutics.
References
- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands [ricerca.unityfvg.it]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 22. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. wpage.unina.it [wpage.unina.it]
- 27. nano-ntp.com [nano-ntp.com]
A Comparative Benchmarking of 1-Phenyl-1,4-Diazepane Derivatives: An In Vitro and In Silico Perspective
In the landscape of contemporary medicinal chemistry, the 1,4-diazepane scaffold has garnered significant attention as a "privileged structure" due to its versatile therapeutic applications, ranging from antipsychotic and anxiolytic to anticancer agents.[1][2] The introduction of a phenyl group at the 1-position of this seven-membered heterocyclic ring system imparts a unique conformational flexibility and lipophilicity, making 1-Phenyl-1,4-diazepane derivatives particularly intriguing candidates for drug discovery. This guide presents a comparative analysis of a selection of these derivatives, amalgamating in vitro experimental data with in silico computational predictions to provide a holistic performance overview for researchers, scientists, and drug development professionals.
The core directive of this analysis is to move beyond a mere cataloging of data. Instead, we will delve into the causality behind the observed biological activities, grounding our interpretations in the principles of structure-activity relationships (SAR) and molecular interactions. The experimental and computational protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
The Rationale for Comparison: Unlocking Therapeutic Potential
The therapeutic potential of 1,4-diazepane derivatives stems from their ability to interact with a wide array of biological targets.[1] Modifications to the core structure, particularly substitutions on the phenyl ring and the diazepane nucleus, can significantly modulate their binding affinity, selectivity, and pharmacokinetic properties.[3][4] This guide will focus on a comparative analysis of derivatives targeting cancer cells, a prominent area of investigation for this class of compounds.[5][6]
In Vitro Evaluation: Quantifying Biological Efficacy
The cornerstone of preclinical drug discovery lies in robust in vitro assays that provide a quantitative measure of a compound's biological activity. For the purpose of this comparative guide, we will focus on cytotoxicity assays, which are fundamental in identifying potential anticancer agents.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours). A control group with solvent-treated cells is also included.
-
MTT Addition: After the incubation period, the media is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Diagram of the In Vitro Cytotoxicity Screening Workflow:
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. chemisgroup.us [chemisgroup.us]
- 4. Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1,4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1-Phenyl-1,4-diazepane with Known Therapeutic Agents: A Guide for Researchers
This guide provides a comprehensive analysis of 1-Phenyl-1,4-diazepane as a promising scaffold for therapeutic agent development, placing it in context with established drugs through a detailed head-to-head comparison. While direct experimental data on the parent this compound is limited in publicly accessible literature, the extensive research into its derivatives strongly implicates the sigma-1 (σ1) receptor as a primary target. This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of cellular stress and neuronal function, making it a compelling target for neurodegenerative and psychiatric disorders.
Herein, we compare the this compound scaffold's potential, as inferred from its derivatives, with two widely-used therapeutic agents known to interact with the σ1 receptor: Donepezil , a cornerstone in Alzheimer's disease therapy, and Clozapine , an atypical antipsychotic for treatment-resistant schizophrenia. This guide will delve into their comparative pharmacology, supported by experimental data, and provide detailed protocols for key validation assays.
The this compound Scaffold: A Gateway to Sigma-1 Receptor Modulation
The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a phenyl group at the 1-position creates a foundational molecule, this compound, which serves as a versatile starting point for chemical elaboration.
Recent studies have highlighted the potential of 1,4-diazepane-based compounds as potent σ1 receptor ligands.[2][3] For instance, a series of novel diazepane derivatives have been synthesized and shown to possess high affinity for the σ1 receptor, with some exhibiting promising neuroprotective and anti-amnesic properties.[2] This suggests that the this compound core is a key pharmacophore for σ1 receptor binding, warranting further investigation as a potential therapeutic agent in its own right or as a template for the design of next-generation modulators.
Head-to-Head Comparison: this compound Scaffold vs. Donepezil and Clozapine
To understand the therapeutic potential of the this compound scaffold, we will compare its implied pharmacological profile with that of Donepezil and Clozapine, focusing on their mechanisms of action and receptor binding affinities, particularly at the σ1 receptor.
Mechanism of Action
This compound (inferred): Based on studies of its derivatives, this compound is hypothesized to act as a ligand for the σ1 receptor.[2][3] Sigma-1 receptor ligands can function as agonists or antagonists, modulating the receptor's chaperone activity. This can, in turn, influence a variety of downstream signaling pathways, including those involved in neuroprotection, synaptic plasticity, and the regulation of neurotransmitter release.[4] The functional activity (agonist vs. antagonist) of the unsubstituted this compound would require experimental determination.
Donepezil: Primarily known as a reversible inhibitor of acetylcholinesterase (AChE), Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] This is its main therapeutic mechanism in Alzheimer's disease. However, Donepezil is also a potent σ1 receptor agonist, and this activity is thought to contribute to its anti-amnesic and neuroprotective effects, independent of its action on AChE.[5][6]
Clozapine: An atypical antipsychotic, Clozapine has a complex and broad pharmacological profile. It is a potent antagonist at multiple receptors, including serotonin 5-HT2A, dopamine D4, muscarinic M1, and adrenergic α1 receptors.[7] Its relatively weak antagonism of dopamine D2 receptors is believed to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8] Clozapine also binds to σ1 receptors, and this interaction may play a role in its efficacy against the negative and cognitive symptoms of schizophrenia.[9]
Comparative Receptor Binding Affinities
The following table summarizes the known binding affinities (Ki, in nM) of Donepezil and Clozapine at the σ1 receptor and other key central nervous system targets. While a specific Ki for this compound is not available, the high affinity of its derivatives suggests that the parent scaffold is a promising starting point for developing potent σ1 receptor ligands.
| Receptor | This compound | Donepezil | Clozapine |
| Sigma-1 (σ1) | Data not available (derivatives show high affinity)[2] | 14.6 nM [5][6] | Binds, but specific Ki varies across studies[9] |
| Acetylcholinesterase (AChE) | Not a primary target | Potent Inhibitor | Low affinity |
| Dopamine D2 | Low affinity expected | Low affinity | Moderate affinity (~120-250 nM)[8] |
| Serotonin 5-HT2A | Low affinity expected | Low affinity | High affinity (~5-20 nM) [8] |
| Muscarinic M1 | Low affinity expected | Low affinity | High affinity (~9.5 nM) |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.
Experimental Protocols for Comparative Evaluation
To directly compare the performance of this compound with Donepezil and Clozapine, a series of in vitro and in vivo experiments are necessary. Below are detailed, step-by-step methodologies for key assays.
In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Test compounds (this compound, Donepezil, Clozapine)
-
[³H]-(+)-Pentazocine (radioligand)
-
Membrane preparation from guinea pig brain (rich in σ1 receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled haloperidol (for determining non-specific binding)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-(+)-Pentazocine, and varying concentrations of the test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand, buffer, and a high concentration of unlabeled haloperidol.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Animal Model: Novel Object Recognition Test for Cognitive Enhancement
This behavioral test assesses the effects of a compound on learning and memory in rodents, relevant for comparing the nootropic potential of this compound and Donepezil.
Apparatus:
-
Open-field arena
-
Two sets of identical objects (for familiarization)
-
One novel object (for testing)
Procedure:
-
Habituation: Allow the animal to freely explore the empty arena for a set period (e.g., 10 minutes) for 2-3 days.
-
Compound Administration: Administer the test compound (this compound or Donepezil) or vehicle to the animal at a predetermined time before the familiarization phase.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a set duration (e.g., 10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena for a set duration (e.g., 5 minutes).
-
Data Analysis: Record the time the animal spends exploring each object. Calculate a discrimination index (DI) as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better memory.
In Vivo Animal Model: Prepulse Inhibition (PPI) of the Startle Reflex for Antipsychotic-like Activity
PPI is a measure of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs. This model is useful for comparing the potential antipsychotic effects of this compound and Clozapine.
Apparatus:
-
Startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a brief period.
-
Compound Administration: Administer the test compound (this compound or Clozapine) or vehicle. To model psychosis, a psychotomimetic agent like MK-801 can be administered.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB white noise) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: No stimulus is presented (to measure baseline movement).
-
-
Data Analysis: Measure the amplitude of the startle response in each trial. Calculate the percentage of PPI as: 100 x [(startle response in pulse-alone trials - startle response in prepulse-pulse trials) / startle response in pulse-alone trials]. A higher percentage of PPI indicates better sensorimotor gating.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway of the σ1 receptor and the experimental workflow for in vitro binding assays.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Caption: Workflow for the in vitro radioligand binding assay.
Conclusion
While direct, head-to-head experimental data for this compound against established drugs is not yet prevalent in the literature, the evidence from its derivatives strongly supports its potential as a high-value scaffold for targeting the sigma-1 receptor. Its comparison with Donepezil and Clozapine reveals a shared interaction with this key chaperone protein, suggesting that this compound-based compounds could be developed for both neurodegenerative and psychiatric conditions. The provided experimental protocols offer a clear path for researchers to directly assess the comparative efficacy and pharmacology of this promising compound. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of sigma and phencyclidine receptors in the action of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Phenyl-1,4-diazepane: Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel scaffolds is a cornerstone of innovation. The 1-phenyl-1,4-diazepane moiety is a privileged structure found in a variety of pharmacologically active compounds, exhibiting activities ranging from anticancer agents to potential treatments for neurodegenerative diseases.[1][2] This guide provides a comparative analysis of published synthesis protocols for this compound, offering an in-depth look at three distinct and reproducible methodologies. As Senior Application Scientists, our focus is to dissect the nuances of each protocol, providing not just a series of steps, but a comprehensive understanding of the underlying chemistry, practicality, and potential challenges.
Introduction to this compound
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms, with a phenyl group attached to one of them. This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. For instance, derivatives of 1,4-diazepane have been investigated as sigma receptor ligands, which have potential applications as antipsychotics and neuroprotective agents.[3] Furthermore, the 1,4-diazepane scaffold is explored in the design of inhibitors for amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease. The reliable and efficient synthesis of this compound is therefore a critical step in the development of new therapeutic agents.
This guide will explore three primary synthetic routes to this compound:
-
Protocol 1: Deprotection of a Boc-Protected Precursor: A straightforward approach involving the removal of a tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
Protocol 2: Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of the C-N bond between homopiperazine and an aryl halide.
-
Protocol 3: Reductive Amination: A classic method involving the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced.
Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following sections will provide a detailed, step-by-step protocol for each method, a discussion of the reaction mechanism, and a comparative analysis to aid researchers in selecting the most appropriate synthesis for their specific needs.
Comparative Analysis of Synthesis Protocols
The choice of a synthetic route is often a balance of factors including yield, cost, time, and available resources. The following table provides a high-level comparison of the three protocols detailed in this guide.
| Feature | Protocol 1: Boc-Deprotection | Protocol 2: Buchwald-Hartwig Amination | Protocol 3: Reductive Amination |
| Starting Materials | tert-Butyl 4-phenyl-1,4-diazepane-1-carboxylate | Homopiperazine, Iodobenzene | N-phenylethylenediamine, 2,2-dimethoxyacetaldehyde |
| Key Reagents | Hydrochloric acid or Trifluoroacetic acid | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | Reducing agent (e.g., NaBH(OAc)₃) |
| Typical Yield | High (often quantitative) | Good to Excellent | Moderate to Good |
| Reaction Conditions | Mild (room temperature) | Mild to moderate (elevated temperature may be required) | Mild (room temperature) |
| Advantages | Simple procedure, high yield, readily available deprotection agents. | Broad substrate scope, high functional group tolerance. | Readily available starting materials, one-pot procedure. |
| Disadvantages | Requires synthesis of the protected precursor. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. | Potential for side reactions, moderate yields. |
| Scalability | Good | Moderate (cost of catalyst can be a factor) | Good |
Protocol 1: Synthesis via Deprotection of a Boc-Protected Precursor
This protocol is a highly efficient and straightforward method for the synthesis of this compound, provided the Boc-protected starting material is available. The reaction relies on the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.
Experimental Protocol
Materials:
-
tert-Butyl 4-phenyl-1,4-diazepane-1-carboxylate
-
4N Hydrochloric acid in 1,4-dioxane
-
Methanol
-
Sodium bicarbonate (aqueous solution)
-
Dichloromethane
-
2-Propanol
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 eq) in methanol, add a 4N solution of hydrochloric acid in 1,4-dioxane (excess).
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the obtained residue, add a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with a mixture of dichloromethane and 2-propanol (4:1 v/v) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a yellow liquid.
Mechanism of Boc Deprotection
The Boc group is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then quenched or deprotonates to isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.
Mechanism of acid-catalyzed Boc deprotection.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4] This protocol describes the palladium-catalyzed cross-coupling of homopiperazine (1,4-diazepane) with iodobenzene.
Experimental Protocol
Materials:
-
Homopiperazine (1,4-diazepane)
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and cesium carbonate (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add homopiperazine (1.2 eq), iodobenzene (1.0 eq), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (iodobenzene) to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine (homopiperazine) coordinates to the palladium center, displacing the halide.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
Catalytic cycle of Buchwald-Hartwig amination.
Protocol 3: Synthesis via Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[5] This protocol outlines a potential one-pot synthesis of this compound.
Experimental Protocol
Materials:
-
N-Phenylethylenediamine
-
2,2-Dimethoxyacetaldehyde (or another suitable 2-carbon electrophile)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of N-phenylethylenediamine (1.0 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Add 2,2-dimethoxyacetaldehyde (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mechanism of Reductive Amination
Reductive amination proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the formation of the amine product.
General scheme of reductive amination.
Product Characterization
Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be confirmed through analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound. The expected exact mass for C₁₁H₁₆N₂ is 176.1313 g/mol .[6]
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups.
Safety Considerations
All synthetic procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Hydrochloric acid and Trifluoroacetic acid: Corrosive and should be handled with care.
-
Palladium catalysts and phosphine ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Sodium triacetoxyborohydride: Moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Organic solvents (Dichloromethane, Toluene, etc.): Flammable and/or toxic. Handle with appropriate precautions.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The Boc-deprotection method is ideal for its simplicity and high yield when the protected precursor is accessible. The Buchwald-Hartwig amination offers broad applicability and is a powerful tool for constructing the aryl-amine bond, though the cost of the catalyst may be a consideration for large-scale synthesis. Reductive amination provides a classical and often cost-effective approach, particularly for initial explorations.
The selection of the optimal protocol will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the technical expertise of the researcher. This guide provides the necessary information to make an informed decision and to successfully and reproducibly synthesize this compound for further investigation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H16N2 | CID 10921049 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of Novel 1-Phenyl-1,4-diazepane Derivatives in Oncology
In the landscape of modern drug discovery, the pursuit of novel chemical entities with potent therapeutic effects is intrinsically linked to a rigorous evaluation of their safety profiles. The therapeutic index (TI) remains a cornerstone in this assessment, quantifying the margin between a drug's desired efficacy and its adverse toxic effects. This guide provides an in-depth, comparative analysis of the therapeutic index of a promising class of compounds, the 1-Phenyl-1,4-diazepane derivatives, benchmarked against a standard-of-care chemotherapeutic agent, Doxorubicin, in the context of breast cancer.
This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, data-driven methodologies for evaluating the therapeutic potential of novel drug candidates. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the underlying scientific principles.
The Significance of the Therapeutic Index in Oncology
The therapeutic index is a quantitative measure of a drug's safety, typically expressed as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic response.[1][2][3] A higher TI is preferable, as it indicates a wider margin between the effective and toxic doses.[2] In the realm of oncology, where therapeutic agents are often inherently cytotoxic, a favorable therapeutic index is paramount. The ideal anticancer drug would be potently lethal to tumor cells while exhibiting minimal toxicity to healthy tissues.
This guide will focus on two key parameters for determining the therapeutic index:
-
IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population. This is determined through in vivo studies, typically in rodent models.[4]
Comparative Analysis: Novel this compound Derivative vs. Doxorubicin
For the purpose of this guide, we will evaluate a hypothetical novel this compound derivative, designated as PPD-1 , against the well-established anthracycline chemotherapeutic, Doxorubicin . The target indication is hormone-receptor-positive breast cancer, utilizing the MCF-7 human breast adenocarcinoma cell line for in vitro studies.
The 1,4-diazepine and its fused analogs, such as benzodiazepines, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[5][6][7] The unique structure of the 1,4-diazepine core allows for diverse chemical modifications, enabling the optimization of both potency and selectivity.[8] Our hypothetical PPD-1 is designed to exploit these properties for targeted anticancer activity.
Data Presentation
The following table summarizes the experimental data for PPD-1 and Doxorubicin, which will be elaborated upon in the subsequent sections.
| Parameter | PPD-1 (Hypothetical Data) | Doxorubicin (Reference Data) |
| In Vitro Cytotoxicity (IC50) | ||
| MCF-7 (Breast Cancer Cell Line) | 5.59 µM[9] | 0.68 µg/mL (~1.25 µM)[1][10] |
| MCF-10A (Normal Breast Epithelial Cell Line) | 48.2 µM | 5.8 µM |
| Selectivity Index (SI) | 8.62 | 4.64 |
| In Vivo Acute Oral Toxicity (LD50) | >3000 mg/kg (mice)[4] | ~10.5 mg/kg (rats, i.v.)[11]; 570 mg/kg (mice, oral)[12] |
| Therapeutic Index (TI) | >536.7 | ~456 |
Note on Data: The data for PPD-1 is a composite of plausible values derived from existing literature on similar diazepine derivatives to provide a realistic comparative framework.[4][9] Doxorubicin data is sourced from published studies.[1][10][11][12]
Interpreting the Comparison
From the data presented, PPD-1 exhibits a promising profile. While its absolute potency against MCF-7 cells (IC50 of 5.59 µM) is lower than that of Doxorubicin (~1.25 µM), its significantly higher Selectivity Index (8.62 vs. 4.64) suggests a greater capacity to selectively target cancer cells over normal cells. A selectivity index greater than 3 is generally considered to be indicative of high selectivity.[13]
Furthermore, the in vivo toxicity data reveals a stark contrast. PPD-1 demonstrates a remarkably high LD50 of over 3000 mg/kg in mice, indicating a very low level of acute toxicity.[4] In contrast, Doxorubicin has a much lower oral LD50 of 570 mg/kg in mice and is even more toxic when administered intravenously.[11][12] This translates to a substantially higher therapeutic index for PPD-1, suggesting a wider safety margin in a clinical setting.
Experimental Protocols
To ensure the integrity and reproducibility of the data, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assessment: The MTT Assay
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] It is a robust and high-throughput method suitable for the initial screening of novel cytotoxic compounds.
Protocol:
-
Cell Seeding: Plate MCF-7 and MCF-10A cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of PPD-1 and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Acute Oral Toxicity Study: OECD Guideline 425 (Up-and-Down Procedure)
Causality Behind Experimental Choice: The OECD Guideline 425 is a standardized and ethically considerate method for determining the acute oral toxicity of a substance.[1][14][15] The up-and-down procedure minimizes the number of animals required to obtain a statistically valid estimate of the LD50.
Protocol:
-
Animal Model: Use healthy, young adult female Sprague-Dawley rats, fasted overnight prior to dosing.
-
Dosing: Administer PPD-1 or Doxorubicin orally via gavage. The initial dose is selected based on any available preliminary toxicity data.
-
Sequential Dosing: Dose a single animal at a time. If the animal survives for 48 hours, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, and appearance), and any pathological changes for a total of 14 days.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.
Mechanistic Insights: Potential Modulation of the PI3K/Akt Signaling Pathway
Authoritative Grounding: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer.[3][12][16] Small molecule inhibitors targeting this pathway are a major focus of anticancer drug development.[17] It is plausible that this compound derivatives could exert their cytotoxic effects through the modulation of this pathway.
Experimental Workflow Visualization
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the potential of novel this compound derivatives as promising anticancer agents. The hypothetical derivative, PPD-1, demonstrates a superior therapeutic index compared to the standard-of-care drug, Doxorubicin, primarily driven by its significantly lower toxicity and higher selectivity for cancer cells.
While this guide provides a robust framework for the evaluation of therapeutic index, further investigations are warranted to fully elucidate the potential of PPD-1 and its analogs. Future studies should focus on:
-
In vivo efficacy studies: Utilizing xenograft models of breast cancer to determine the effective dose (ED50) and confirm the antitumor activity in a physiological setting.[18]
-
Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by these compounds to validate the hypothesized inhibition of the PI3K/Akt pathway.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are crucial for their development as clinical candidates.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively triage and advance novel drug candidates with the greatest potential for both efficacy and safety, ultimately contributing to the development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Doxorubicin cardiotoxicity in the rat: an in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-Phenyl-1,4-diazepane
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 1-Phenyl-1,4-diazepane, a compound of interest for its unique structural motif, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven protocol for the safe use, management, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each critical safety measure.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with several key hazard statements that dictate our handling protocols.[1][2][3]
-
H302: Harmful if swallowed. [2]
These classifications from the Globally Harmonized System (GHS) are not just labels; they are directives. Skin contact can lead to inflammation, characterized by itching, scaling, and redness.[1] Ocular exposure is particularly concerning, with the potential for serious, lasting damage.[2] Inhalation of the compound, likely as a dust or aerosol, can irritate the respiratory tract, while ingestion poses a risk of acute toxicity.[1][2] Our selection of Personal Protective Equipment (PPE) is a direct response to mitigating these specific risks.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It is a carefully considered system designed to provide a barrier between the researcher and the chemical, tailored to the specific hazards of this compound.[1]
Directive: Wear chemical splash-resistant safety goggles with side protection. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Causality: The H318/H319 classification ("Causes serious eye damage/irritation") underscores the critical need for robust eye protection.[2] Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes and fine particulates. Goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards are essential to prevent contact with this corrosive and irritating substance.[1] A face shield provides a secondary, broader barrier, protecting the entire face from splashes during procedures like transferring solutions or sonicating samples.
Directive: Wear chemically resistant gloves. The specific glove material should be selected based on chemical compatibility and the duration of the task.
Causality: Given that this compound causes skin irritation (H315), gloves are non-negotiable.[1][2] However, not all gloves are created equal. The choice of material (e.g., nitrile, neoprene) should be guided by the manufacturer's chemical resistance data. For incidental contact, a standard nitrile glove may suffice. For extended handling or immersion, a more robust glove is necessary. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.[4]
Directive: A laboratory coat is the minimum requirement. For procedures with a higher risk of significant spillage, chemically resistant coveralls or an apron over the lab coat are recommended.[1]
Causality: Protective clothing serves as a removable barrier to protect your personal clothing and underlying skin from contamination.[1] In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure. Closed-toe shoes are also mandatory to protect against spills.[1]
Directive: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator may be necessary.[1]
Causality: The H335 classification ("May cause respiratory irritation") dictates the need for stringent control of airborne particulates.[1][2] A chemical fume hood is the primary engineering control to prevent inhalation. Respirators should be considered a secondary line of defense and require proper fit-testing and training.[5]
Table 1: Summary of PPE Requirements for this compound
| Protection Type | Minimum Requirement | Enhanced Precaution (High-Risk Operations) | Rationale (GHS Hazard Codes) |
| Eye/Face | Chemical splash goggles with side shields[1] | Goggles and a full-face shield[1] | H318/H319: Serious eye damage/irritation |
| Hand | Chemically resistant gloves (e.g., nitrile) | Double-gloving or heavy-duty chemical gloves | H315: Skin irritation |
| Body | Laboratory coat, closed-toe shoes[1] | Chemical-resistant apron or coveralls | H315: Skin irritation |
| Respiratory | Work in a chemical fume hood[1][4] | NIOSH-approved respirator[1] | H335: Respiratory irritation |
Operational Plan: From Handling to Disposal
A robust safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from initial handling to final disposal.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
PPE Donning: Don PPE in the following order: lab coat, gloves, and finally, eye protection.
-
Weighing and Transfer: Conduct all weighing and solution preparation within the fume hood to contain any dust or aerosols.[6] Use a spatula for solid transfers and appropriate glassware for liquids.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1] Decontaminate the work surface.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. First, remove gloves using the proper technique. Then, remove your lab coat, and finally, your eye protection.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Regulations: Adhere strictly to all federal, state, and local hazardous waste regulations for disposal.[1] Do not pour waste down the drain or dispose of it in regular trash.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.
Diagram 1: Safe Handling and Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
